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Core Science & Biosynthesis

Foundational

Solubility Profile of 3-Bromo-2,4-difluoro-6-iodobenzoic Acid: An Experimental and Theoretical Guide for Drug Development Professionals

An In-depth Technical Guide Abstract The characterization of a compound's solubility is a cornerstone of early-phase drug development, influencing everything from reaction chemistry to final formulation. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The characterization of a compound's solubility is a cornerstone of early-phase drug development, influencing everything from reaction chemistry to final formulation. This guide provides a comprehensive technical overview of the solubility characteristics of 3-Bromo-2,4-difluoro-6-iodobenzoic acid, a halogenated aromatic carboxylic acid with potential applications as a synthetic building block in medicinal chemistry. We move beyond a simple data sheet to offer a framework for understanding, predicting, and experimentally determining its solubility in a range of relevant organic solvents. This document details the underlying physicochemical principles governing its solubility, provides a robust, step-by-step protocol for equilibrium solubility determination via High-Performance Liquid Chromatography (HPLC), and presents a logical framework for interpreting the resulting data. This guide is intended for researchers, chemists, and formulation scientists who require a deep and practical understanding of this compound's behavior in solution.

Introduction: Why Solubility Matters for a Halogenated Benzoic Acid Derivative

3-Bromo-2,4-difluoro-6-iodobenzoic acid is a polyhalogenated aromatic compound. Its structural complexity—featuring a carboxylic acid group, two different electron-withdrawing fluorine atoms, a bulky bromine atom, and a very large iodine atom—presents a unique and challenging solubility profile. The carboxylic acid moiety introduces a potential for hydrogen bonding and acidic dissociation, typically favoring solubility in polar, protic solvents. Conversely, the heavily halogenated, bulky aromatic ring imparts significant lipophilic character, suggesting affinity for nonpolar or less polar organic solvents.

Understanding the solubility of this molecule is not an academic exercise; it is fundamental to its practical application. For a process chemist, poor solubility in a reaction solvent can lead to low yields, difficult purifications, and stalled projects. For a formulation scientist, insolubility is a primary cause of poor bioavailability, a critical hurdle in transforming a lead compound into a viable drug candidate. Therefore, a thorough and early characterization of solubility is a non-negotiable step in risk mitigation and project advancement.

Physicochemical Properties and Theoretical Solubility Considerations

The solubility of a solute in a given solvent is governed by the interplay of intermolecular forces. The adage "like dissolves like" is a useful simplification, but a deeper understanding requires examining the specific structural features of 3-Bromo-2,4-difluoro-6-iodobenzoic acid.

  • Carboxylic Acid Group (-COOH): This is the primary polar, protic functional group. It can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O oxygen). This feature strongly suggests that solubility will be significant in polar protic solvents like methanol and ethanol, and in polar aprotic solvents capable of accepting hydrogen bonds, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

  • Aromatic Ring and Halogen Substituents (Br, F, I): The benzene ring itself is nonpolar. The attached halogens contribute to the molecule's overall lipophilicity and molecular weight. While fluorine can participate in weak hydrogen bonding, the larger bromine and iodine atoms primarily contribute to van der Waals forces. This extensive halogenation increases the compound's molecular weight and size, which can sterically hinder the solvation process and generally acts to decrease solubility.

Based on these features, we can predict a general trend in solubility:

High Solubility: Expected in polar aprotic solvents like DMSO and DMF where strong dipole-dipole interactions and hydrogen bond acceptance can overcome the lattice energy of the solid compound. Moderate to High Solubility: Expected in small polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the carboxylic acid. Low Solubility: Expected in nonpolar solvents like hexanes and toluene, which lack the ability to form strong interactions with the polar carboxylic acid group. Variable Solubility: In solvents of intermediate polarity like ethyl acetate or dichloromethane (DCM), solubility will depend on the delicate balance between the polarity of the solvent and the lipophilicity of the aromatic ring.

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

To move from theoretical prediction to quantitative data, a robust experimental method is required. The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility. It is reliable, reproducible, and provides a definitive measure of a compound's solubility limit in a specific solvent at a given temperature.

Workflow for Solubility Determination

The overall process involves saturating a solvent with the compound, allowing it to reach equilibrium, separating the undissolved solid, and then quantifying the concentration of the dissolved compound in the supernatant.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess solid (e.g., 5-10 mg) prep2 Add known volume of solvent (e.g., 1 mL) to vial prep1->prep2 Dispense equil Incubate at constant temp (e.g., 25°C) with agitation (e.g., 24-48h) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Filter supernatant (e.g., 0.22 µm PTFE filter) sep1->sep2 analysis1 Prepare serial dilutions of supernatant sep2->analysis1 analysis2 Analyze via HPLC-UV analysis1->analysis2 analysis3 Calculate concentration from calibration curve analysis2->analysis3

Caption: Workflow for equilibrium shake-flask solubility determination.

Detailed Step-by-Step Methodology
  • Preparation of Stock Solutions for Calibration:

    • Accurately weigh approximately 10 mg of 3-Bromo-2,4-difluoro-6-iodobenzoic acid.

    • Dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO) to create a concentrated stock solution of known concentration (e.g., 10 mg/mL).

    • Perform serial dilutions of this stock solution to prepare a set of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

  • Sample Preparation for Solubility:

    • Into separate 2 mL glass vials, add an excess of the solid compound (enough to ensure undissolved solid remains at equilibrium, typically 5-10 mg).

    • Add a precise volume (e.g., 1.0 mL) of each test solvent to its respective vial. The choice of solvents should span a range of polarities (e.g., Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane).

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to ensure equilibrium is reached. For crystalline compounds, 24 to 48 hours is typically adequate. A preliminary time-to-equilibrium study can be run to confirm this.

  • Sample Clarification:

    • After equilibration, remove the vials and allow them to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Carefully withdraw a portion of the supernatant using a pipette.

    • Filter the supernatant through a chemically-resistant syringe filter (e.g., a 0.22 µm PTFE filter) to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Analysis by HPLC-UV:

    • Dilute the clarified filtrate with the mobile phase to bring its concentration within the range of the prepared calibration curve. The dilution factor must be recorded accurately.

    • Inject the calibration standards and the diluted samples onto an appropriate HPLC system (e.g., a C18 column with a gradient of water and acetonitrile with 0.1% formic acid).

    • Monitor the absorbance at a suitable wavelength (determined by a UV scan of the compound).

    • Integrate the peak area for the analyte in each chromatogram.

  • Data Calculation:

    • Plot the peak area of the calibration standards versus their known concentrations to generate a linear calibration curve.

    • Use the linear regression equation (y = mx + c) from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the undiluted supernatant by multiplying the result by the dilution factor. This final value is the solubility of the compound in that solvent.

Anticipated Data and Interpretation

Table 1: Experimentally Determined Solubility of 3-Bromo-2,4-difluoro-6-iodobenzoic Acid at 25 °C

SolventSolvent ClassPolarity IndexHydrogen BondingSolubility (mg/mL)Solubility (mol/L)
HeptaneNonpolar Aliphatic0.1None(Expected < 0.1)(Fill in Data)
TolueneNonpolar Aromatic2.4None(Expected < 1)(Fill in Data)
DichloromethanePolar Aprotic3.1Acceptor(Expected 1-10)(Fill in Data)
Ethyl AcetatePolar Aprotic4.4Acceptor(Expected 5-20)(Fill in Data)
AcetonitrilePolar Aprotic5.8Acceptor(Expected 10-50)(Fill in Data)
EthanolPolar Protic4.3Donor & Acceptor(Expected 20-100)(Fill in Data)
MethanolPolar Protic5.1Donor & Acceptor(Expected > 50)(Fill in Data)
DimethylformamidePolar Aprotic6.4Acceptor(Expected > 100)(Fill in Data)
Dimethyl SulfoxidePolar Aprotic7.2Acceptor(Expected > 100)(Fill in Data)

Note: Values in italics are expert predictions based on chemical principles and serve as a hypothesis for experimental verification.

Interpreting the Results

The relationship between solvent properties and the resulting solubility provides deep insight into the compound's nature.

G cluster_solute cluster_solvent cluster_outcome solute 3-Bromo-2,4-difluoro-6-iodobenzoic acid prop1 High Lipophilicity (Halogenated Ring) prop2 H-Bond Donor/Acceptor (Carboxylic Acid) sprop1 Low Polarity (e.g., Toluene) prop1->sprop1 Favorable Interaction (van der Waals) sprop2 High Polarity + H-Bond Acceptor (e.g., DMSO) prop1->sprop2 Unfavorable (Polarity Mismatch) sprop3 High Polarity + H-Bond Donor (e.g., Methanol) prop1->sprop3 Unfavorable (Polarity Mismatch) prop2->sprop1 Unfavorable (No H-Bonding) prop2->sprop2 VERY Favorable (Strong H-Bonding) prop2->sprop3 Favorable (H-Bonding) solvent Solvent Choice out1 POOR sprop1->out1 Dominant Mismatch out2 EXCELLENT sprop2->out2 Dominant Interaction out3 GOOD sprop3->out3 Balanced Forces outcome Solubility

Caption: Relationship between solute/solvent properties and solubility.

  • High solubility in DMSO/DMF: This would confirm the dominant role of the carboxylic acid group. These powerful polar aprotic solvents are excellent hydrogen bond acceptors and can effectively solvate both the polar head and, to a lesser extent, the nonpolar ring, leading to high solubility.

  • Good solubility in Methanol/Ethanol: This demonstrates the importance of both hydrogen bond donating and accepting capabilities. These solvents can interact favorably with the carboxylic acid, but their smaller size and lower overall polarity compared to DMSO make them slightly less effective at solvating the entire large molecule.

  • Poor solubility in Toluene/Heptane: This result would highlight the insufficiency of van der Waals forces alone to overcome the strong intermolecular forces (hydrogen bonding and crystal lattice energy) present in the solid state of the compound. The polar carboxylic acid group has no favorable interactions with these nonpolar solvents, leading to very low solubility.

Conclusion

The solubility of 3-Bromo-2,4-difluoro-6-iodobenzoic acid is a complex function of its unique chemical structure. While theoretical principles provide a strong predictive framework, they are not a substitute for rigorous experimental data. The shake-flask method coupled with HPLC analysis offers a reliable path to obtaining the quantitative data needed to guide solvent selection for chemical synthesis, purification, and formulation. The expected trend of high solubility in polar aprotic and protic solvents and low solubility in nonpolar solvents provides a clear hypothesis for researchers. This systematic approach ensures that development decisions are based on a solid foundation of physicochemical understanding, ultimately saving time and resources while minimizing late-stage failures.

References

There are no direct publications detailing the solubility of "3-Bromo-2,4-difluoro-6-iodobenzoic acid" in a range of organic solvents found in publicly accessible literature. The references below support the fundamental principles and methodologies described in this guide.

  • Title: The Shake Flask Method for Solubility Determination Source: In "ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances" URL: [Link]

  • Title: Solubility Measurement and Prediction Source: In "Handbook of Aqueous Solubility Data, Second Edition" by Samuel H. Yalkowsky and Shugeng Cao URL: [Link] (Note: This is a reference to a comprehensive handbook on the topic, illustrating the established science).

  • Title: High-Throughput Measurement of Thermodynamic Solubility in Drug Discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Solvent Polarity Source: In "Organic Chemistry" by Paula Yurkanis Bruice URL: [Link] (Note: A general reference for the fundamental chemical principles discussed).

Exploratory

Part 1: Compound Identification and Analogue-Based Hazard Assessment

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-2,4-difluoro-6-iodobenzoic Acid This guide provides a detailed examination of the essential safety protocols and handling procedures for 3-Bromo-2,4-difluoro-6-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-2,4-difluoro-6-iodobenzoic Acid

This guide provides a detailed examination of the essential safety protocols and handling procedures for 3-Bromo-2,4-difluoro-6-iodobenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the causality behind experimental choices, ensuring a self-validating system of laboratory safety.

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 3-Bromo-2,4-difluoro-6-iodobenzoic acid (CAS No. 1160573-53-4) was not publicly available. The following guidance is therefore synthesized from data on structurally similar halogenated benzoic acids. The recommendations herein are based on an analogue-based hazard assessment and established principles for handling potent research chemicals.

3-Bromo-2,4-difluoro-6-iodobenzoic acid is a highly substituted aromatic carboxylic acid. Its structure, featuring multiple halogen substituents (Bromo, Fluoro, Iodo), suggests potential for biological activity and associated toxicity. The electron-withdrawing nature of the halogens and the acidic carboxyl group are key determinants of its reactivity and toxicological profile.

In the absence of specific data, a conservative approach is warranted. The hazard profile is inferred from related compounds, as summarized below.

Table 1: GHS Hazard Classification of Structurally Related Compounds

Compound NameCAS NumberGHS Hazard StatementsSource
3,5-Dibromo-2-fluoro-6-iodobenzoic acid1160573-45-4H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled[1]
3-Bromo-2-iodobenzoic acid503821-94-1H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
1-Bromo-2,4-difluoro-3-iodobenzene1208075-99-3H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
3-Bromobenzoic acid585-76-2H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Expert Insight: The presence of multiple halogens, particularly iodine, can enhance the lipophilicity and potential for bioaccumulation of the molecule. The combination of bromine and iodine on the same aromatic ring suggests that this compound should be handled as a substance with significant potential for toxicity via ingestion, dermal contact, and inhalation. Therefore, the most stringent hazard statements from the analogues (H301, H311, H331) should be provisionally adopted.

Part 2: Engineering Controls & Personal Protective Equipment (PPE) - A Self-Validating System

To mitigate the risks identified, a multi-layered approach combining engineering controls and robust PPE is mandatory. This creates a self-validating system where each component provides a layer of protection.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of solid 3-Bromo-2,4-difluoro-6-iodobenzoic acid and its solutions must be conducted within a certified chemical fume hood.[4][5] This is the primary barrier to prevent inhalation of fine dust particles or vapors.

  • Causality: Halogenated organic compounds can have significant vapor pressures, and fine powders are easily aerosolized. A fume hood provides constant negative pressure, ensuring that any airborne contaminants are exhausted away from the operator's breathing zone.[6]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE selection must be based on the highest potential hazards identified in the analogue assessment.

  • Hand Protection: Double-gloving with nitrile gloves is required.

    • Expertise & Causality: The outer glove provides the primary barrier against chemical contact. The inner glove protects the skin in the event of a breach of the outer glove. Nitrile is selected for its broad resistance to a range of organic chemicals. Gloves should be changed immediately if contamination is suspected.[5]

  • Eye Protection: Tightly fitting safety goggles with side-shields are mandatory.[5][7]

    • Trustworthiness: Standard safety glasses do not provide adequate protection from splashes or fine dust. Goggles create a seal around the eyes, preventing entry of hazardous materials.[7]

  • Body Protection: A flame-resistant laboratory coat, fully fastened, is required.

    • Authoritative Grounding: This prevents contamination of personal clothing and minimizes skin contact.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter may be required for specific high-risk procedures, such as cleaning up large spills.[5][8]

Part 3: Experimental Protocols: Safe Handling & Storage

Adherence to strict protocols is critical for minimizing exposure and ensuring experimental integrity.

Protocol for Handling Solid Compound
  • Preparation: Before bringing the compound into the fume hood, decontaminate the work surface. Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.).

  • Weighing: Tare the balance with a weigh boat. Carefully transfer the required amount of 3-Bromo-2,4-difluoro-6-iodobenzoic acid using a dedicated spatula. Avoid creating dust.[5]

  • Transfer: Gently tap the weigh boat to transfer the solid into the reaction vessel. Use a small amount of solvent to rinse the weigh boat and ensure a complete quantitative transfer.

  • Cleanup: Immediately after use, decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash. All contaminated disposable materials must be placed in a designated hazardous waste bag.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure, even after removing gloves.[4]

Storage Requirements
  • Store in a cool, dry, and well-ventilated area.[4][6]

  • Keep the container tightly closed to prevent absorption of moisture.[4]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[6][9]

  • Expert Insight: Halogenated benzoic acids are generally stable under normal conditions. However, segregation from strong bases is crucial to prevent exothermic acid-base reactions.

Part 4: Emergency Procedures

A clear and well-rehearsed emergency plan is essential.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolRationale
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7][10]To remove the individual from the contaminated atmosphere and support respiratory function.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11]To quickly remove the chemical from the skin surface and minimize dermal absorption.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][11]To dilute and flush out the chemical, preventing serious eye damage.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][11]Inducing vomiting can cause further damage to the esophagus.
Spill Response Protocol

A minor spill (<1g) in a chemical fume hood can be managed by trained laboratory personnel. A major spill requires evacuation and professional emergency response.

Workflow for Minor Spill Cleanup

Spill_Response spill Minor Spill (<1g) in Fume Hood alert Alert Personnel in Immediate Area spill->alert Step 1 don_ppe Don Additional PPE (if necessary) alert->don_ppe Step 2 contain Contain Spill with Inert Absorbent don_ppe->contain Step 3 neutralize Neutralize with Sodium Bicarbonate Solution (if appropriate) contain->neutralize Step 4 collect Collect Residue with Non-Sparking Tools neutralize->collect Step 5 package Place in Labeled Hazardous Waste Container collect->package Step 6 decontaminate Decontaminate Spill Area & Equipment package->decontaminate Step 7 end_event Spill Cleaned decontaminate->end_event Step 8

Caption: Workflow for handling a minor chemical spill.

Part 5: Waste Disposal

All waste containing 3-Bromo-2,4-difluoro-6-iodobenzoic acid, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Procedure: Collect waste in a clearly labeled, sealed container.[12] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[4]

References

  • PubChem. (n.d.). 3-Bromo-2-iodobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-iodobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of St Andrews. (n.d.). Chemical storage by Hazard Category and Incompatibilities. Retrieved from [Link]

  • SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]

  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]

  • Labbox. (2023, January 12). Benzoic acid AGR. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2,4-difluoro-3-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

Introduction: A Versatile Building Block at the Intersection of Fluorine and Iodine Chemistry

An In-Depth Technical Guide to 2,4-Difluoro-6-Iodobenzoic Acid Derivatives: Synthesis, Reactivity, and Applications In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of flu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,4-Difluoro-6-Iodobenzoic Acid Derivatives: Synthesis, Reactivity, and Applications

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and an iodine handle into aromatic scaffolds represents a powerful approach for the design of novel functional molecules. 2,4-Difluoro-6-iodobenzoic acid, while not extensively documented in dedicated literature, stands as a highly promising, trifunctional building block. Its structure combines the electronic effects of two fluorine atoms, the versatile reactivity of an iodine atom for cross-coupling reactions, and a carboxylic acid group for further derivatization. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of 2,4-difluoro-6-iodobenzoic acid derivatives, drawing insights from the well-established chemistry of analogous compounds.

The presence of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The carbon-iodine bond, on the other hand, is a key player in transition-metal-catalyzed cross-coupling reactions, enabling the formation of complex molecular architectures.[3][4] The carboxylic acid moiety further allows for the formation of amides, esters, and other derivatives with a wide range of biological activities.[5]

Proposed Synthesis of 2,4-Difluoro-6-Iodobenzoic Acid

A plausible synthetic route is outlined below:

Synthesis_of_2_4_difluoro_6_iodobenzoic_acid A 2,4-Difluoroaniline B 2,4-Difluoro-6-iodoaniline A->B Iodination (e.g., I₂, NaHCO₃) C 2,4-Difluoro-6-iodobenzonitrile B->C Sandmeyer Reaction 1. NaNO₂, HCl 2. CuCN D 2,4-Difluoro-6-iodobenzoic Acid C->D Hydrolysis (e.g., H₂SO₄, H₂O)

Caption: Proposed synthetic pathway for 2,4-difluoro-6-iodobenzoic acid.

Experimental Protocol: A Representative Synthesis

The following is a hypothetical, step-by-step protocol for the synthesis of 2,4-difluoro-6-iodobenzoic acid based on analogous transformations.

Step 1: Iodination of 2,4-Difluoroaniline

  • To a solution of 2,4-difluoroaniline in a suitable solvent (e.g., dichloromethane), add a mild base such as sodium bicarbonate.

  • Slowly add a solution of iodine (I₂) in the same solvent at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Work up the reaction by washing with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-difluoro-6-iodoaniline.

Step 2: Sandmeyer Reaction to form 2,4-Difluoro-6-iodobenzonitrile

  • Dissolve the crude 2,4-difluoro-6-iodoaniline in an aqueous acidic solution (e.g., HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the low temperature, to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the CuCN solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to give the crude nitrile.

Step 3: Hydrolysis to 2,4-Difluoro-6-iodobenzoic Acid

  • To the crude 2,4-difluoro-6-iodobenzonitrile, add an aqueous solution of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2,4-difluoro-6-iodobenzoic acid.

  • Purify the final product by recrystallization.

Chemical Properties and Reactivity

The reactivity of 2,4-difluoro-6-iodobenzoic acid is dominated by the interplay of its three functional groups. The electron-withdrawing nature of the two fluorine atoms and the carboxylic acid group will make the aromatic ring electron-deficient. The iodine atom at the 6-position is sterically hindered, which may influence the kinetics of its reactions.

The primary utility of this molecule lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it highly susceptible to oxidative addition to a palladium(0) catalyst, often under mild reaction conditions.[3]

Derivatives of 2,4-Difluoro-6-Iodobenzoic Acid and Their Applications

The true value of 2,4-difluoro-6-iodobenzoic acid is realized in its conversion to a diverse array of derivatives with potential applications in pharmaceuticals and materials science.

Biaryl Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[4] Derivatives of 2,4-difluoro-6-iodobenzoic acid can be readily coupled with various arylboronic acids or esters to generate a library of substituted biaryl compounds. These biaryl scaffolds are prevalent in many biologically active molecules, including anti-inflammatory and analgesic agents.[1]

Suzuki_Miyaura_Coupling A 2,4-Difluoro-6-iodobenzoic Acid Derivative C Biaryl Product A->C B Arylboronic Acid B->C Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Catalyst->C

Caption: General scheme for the Suzuki-Miyaura coupling of a 2,4-difluoro-6-iodobenzoic acid derivative.

Table 1: Potential Applications of Biaryl Derivatives

Derivative ClassPotential ApplicationRationale based on Analogous Compounds
Substituted BiphenylsAnti-inflammatory agentsThe core structure of the NSAID diflunisal is a difluorobiphenyl.[1]
Heteroaromatic BiarylsKinase inhibitorsMany kinase inhibitors incorporate biaryl or aryl-heteroaryl scaffolds.[6]
Polycyclic Aromatic SystemsOrganic electronicsExtended conjugated systems are key components of organic semiconductors.
Alkynylated Derivatives via Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[3] This reaction provides access to a wide range of arylalkyne derivatives, which are valuable intermediates in organic synthesis and have applications in materials science and as precursors to biologically active heterocycles.

Sonogashira_Coupling A 2,4-Difluoro-6-iodobenzoic Acid Derivative C Arylalkyne Product A->C B Terminal Alkyne B->C Catalyst Pd Catalyst, Cu(I) cocatalyst Base (e.g., Et₃N) Catalyst->C

Sources

Exploratory

Potential Pharmaceutical Applications of 3-Bromo-2,4-difluoro-6-iodobenzoic Acid: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides an in-depth exploration of the potential pharmaceutical applications of 3-Bromo-2,4-difluoro-6-iodobenzoic acid, a highly functionalized aromatic scaffold. While direct biological d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the potential pharmaceutical applications of 3-Bromo-2,4-difluoro-6-iodobenzoic acid, a highly functionalized aromatic scaffold. While direct biological data on this specific molecule is limited in the public domain, this document synthesizes structure-activity relationship (SAR) principles, data from analogous compounds, and established pharmacological pathways to postulate its utility as a versatile building block in drug discovery. We will focus on its potential as a kinase inhibitor for oncology applications and as a modulator of inflammatory pathways. This guide offers detailed, field-proven experimental protocols for the synthesis, characterization, and biological evaluation of this compound and its derivatives, designed to empower researchers in their quest for novel therapeutics.

Introduction: The Strategic Value of Polyhalogenation in Drug Design

The introduction of halogens is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties.[1] 3-Bromo-2,4-difluoro-6-iodobenzoic acid presents a compelling scaffold, where each halogen atom can contribute uniquely to its biological activity and therapeutic potential. The fluorine atoms are known to enhance metabolic stability and binding affinity through favorable electrostatic interactions.[2] The bromine atom can increase therapeutic activity and influence metabolism, while the iodine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions.[1][3] This multi-halogenated pattern suggests that this molecule could be a valuable starting point for developing potent and selective therapeutic agents.

Table 1: Physicochemical Properties of 3-Bromo-2,4-difluoro-6-iodobenzoic Acid

PropertyValueSource
CAS Number 1160573-53-4[3]
Molecular Formula C₇H₂BrF₂IO₂[3]
Molecular Weight 423.80 g/mol [3]
LogP (predicted) 3.5[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]

Proposed Synthesis of 3-Bromo-2,4-difluoro-6-iodobenzoic Acid

A plausible synthetic route for 3-Bromo-2,4-difluoro-6-iodobenzoic acid can be devised from commercially available starting materials, leveraging established methods for the halogenation and oxidation of aromatic compounds. The following protocol is a proposed, multi-step synthesis that provides a logical pathway to the target molecule.

Experimental Protocol: Synthesis
  • Starting Material: 2,4-difluorobenzoic acid.

  • Step 1: Iodination. The 2,4-difluorobenzoic acid can be iodinated at the 6-position using a strong electrophilic iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a strong acid catalyst like sulfuric acid. The ortho-directing effect of the carboxylic acid group and the activating effect of the fluorine atoms will favor substitution at this position.

  • Step 2: Bromination. The resulting 2,4-difluoro-6-iodobenzoic acid can then be brominated at the 3-position. This can be achieved using a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The combined directing effects of the existing substituents will guide the bromine to the desired position.

  • Purification. The final product, 3-Bromo-2,4-difluoro-6-iodobenzoic acid, would be purified using standard techniques such as recrystallization or column chromatography.

Synthesis_of_3-Bromo-2_4-difluoro-6-iodobenzoic_acid start 2,4-difluorobenzoic acid intermediate 2,4-difluoro-6-iodobenzoic acid start->intermediate Iodination (e.g., ICl, H₂SO₄) final 3-Bromo-2,4-difluoro-6-iodobenzoic acid intermediate->final Bromination (e.g., NBS, catalyst)

Caption: Proposed synthetic pathway for 3-Bromo-2,4-difluoro-6-iodobenzoic acid.

Potential Pharmaceutical Application I: Kinase Inhibitors in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Many successful kinase inhibitors feature halogenated aromatic moieties that contribute to their high binding affinity and selectivity. The polyhalogenated nature of 3-Bromo-2,4-difluoro-6-iodobenzoic acid makes it an attractive scaffold for the development of novel kinase inhibitors.

Rationale and Potential Targets

The fluorine atoms can enhance binding to the ATP-binding pocket of kinases through favorable interactions with the protein backbone. The bromine and iodine atoms can be exploited to achieve selectivity for specific kinases and can also serve as points for further chemical modification to optimize potency and pharmacokinetic properties. Potential kinase targets for inhibitors derived from this scaffold include, but are not limited to:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and PDGFR, which are frequently overexpressed or mutated in various cancers.

  • Non-Receptor Tyrosine Kinases: Including Src family kinases and Abl, which play crucial roles in cancer cell signaling and proliferation.

  • Serine/Threonine Kinases: Such as Raf kinases (e.g., B-Raf) and CDKs, which are central to cell cycle regulation and oncogenic signaling pathways.

Experimental Workflow for In Vitro Evaluation

A systematic in vitro evaluation is crucial to identify and characterize the kinase inhibitory activity of derivatives of 3-Bromo-2,4-difluoro-6-iodobenzoic acid.

Kinase_Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Potency cluster_2 Cellular Activity a Synthesize Library of Derivatives b High-Throughput Kinase Panel Screen a->b c IC₅₀ Determination for Active Hits b->c d Selectivity Profiling against Related Kinases c->d e Cell-Based Proliferation Assays (e.g., MTT, SRB) d->e f Target Engagement & Pathway Modulation Assays e->f

Caption: In vitro workflow for the evaluation of kinase inhibitors.

Detailed Experimental Protocols

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the ADP-Glo™ detection reagent according to the manufacturer's instructions.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., A549, MCF-7)

    • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

    • Test compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Potential Pharmaceutical Application II: Anti-Inflammatory Agents

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and COX (cyclooxygenase) pathways are central to the inflammatory response, making them attractive targets for therapeutic intervention. The electronic properties of the polyhalogenated ring in 3-Bromo-2,4-difluoro-6-iodobenzoic acid suggest its potential to modulate these pathways.

Rationale and Potential Mechanisms of Action
  • NF-κB Pathway Inhibition: The NF-κB signaling cascade is a critical regulator of pro-inflammatory gene expression. Small molecule inhibitors of this pathway are of great interest. The unique electronic and steric properties of 3-Bromo-2,4-difluoro-6-iodobenzoic acid derivatives could enable them to interfere with key components of the NF-κB pathway, such as the IKK complex or the DNA binding of NF-κB dimers.

  • COX-2 Inhibition: The COX-2 enzyme is a key mediator of inflammation and pain. Selective COX-2 inhibitors are a major class of anti-inflammatory drugs. The structural features of our target molecule, particularly the benzoic acid moiety, are found in many known COX inhibitors. The halogen substituents could enhance the potency and selectivity of COX-2 inhibition.[4]

Experimental Workflow for In Vitro and In Vivo Evaluation

Anti_Inflammatory_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy a NF-κB Reporter Gene Assay b COX-1/COX-2 Inhibition Assay a->b c Cytokine Production Assay (LPS-stimulated macrophages) b->c d Carrageenan-Induced Paw Edema Model (Acute Inflammation) c->d e Collagen-Induced Arthritis Model (Chronic Inflammation) d->e

Caption: Workflow for evaluating the anti-inflammatory potential.

Detailed Experimental Protocols

This cell-based assay measures the transcriptional activity of NF-κB.

  • Reagents and Materials:

    • HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct

    • Cell culture medium and FBS

    • Test compound

    • TNF-α or other NF-κB stimulus

    • Luciferase assay reagent

    • 96-well white, clear-bottom plates

  • Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to attach.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with TNF-α to activate the NF-κB pathway.

    • Incubate for an appropriate time (e.g., 6-8 hours) to allow for luciferase expression.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Calculate the percentage of NF-κB inhibition and determine the IC₅₀ value.

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats (180-220 g).

  • Reagents and Materials:

    • Test compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

    • Carrageenan solution (1% in saline)

    • Pletysmometer

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer the test compound or vehicle orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a pletysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Conclusion and Future Directions

3-Bromo-2,4-difluoro-6-iodobenzoic acid represents a strategically designed chemical scaffold with significant potential for the development of novel pharmaceutical agents. Based on established principles of medicinal chemistry and structure-activity relationships, this guide has outlined its promising utility as a precursor for potent kinase inhibitors in oncology and as a modulator of key inflammatory pathways. The provided experimental protocols offer a robust framework for researchers and drug development professionals to systematically evaluate the therapeutic potential of this compound and its derivatives. Future work should focus on the synthesis of a focused library of analogues to explore the structure-activity relationships in detail, leading to the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic properties for further preclinical development.

References

  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. PMC.
  • 3-Bromo-2,4-difluorobenzaldehyde | 1326714-93-5. Benchchem.
  • Structure-activity relationship of novel therapeutics in drug design. Biochemistry Journal.
  • Cas no 1160573-45-4 (3,5-Dibromo-2-fluoro-6-iodobenzoic acid).
  • EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • Synthesis of Organic Bromides via Organotrifluorobor
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
  • Structure Activity Rel
  • A Comprehensive Study On Benzoic Acid And Its Deriv
  • 651026-98-1 | 3-Bromo-2,4-difluorobenzoic acid. ChemScene.
  • The Pharmaceutical and Chemical Journal, 2019, 6(1):69-71 Research Article.
  • CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design. YouTube.
  • Structure Activity Relationship (SAR)
  • Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D 3 -Selective Antagonists. MDPI.
  • Late‐Stage Amin
  • 3-bromo-4-iodobenzoic acid synthesis. ChemicalBook.
  • Synthesis of Benzoic Acids by Aerobic Photooxid
  • US6075146A - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceuticals.
  • Discovery of AZD8154, a Dual PI3Kγδ Inhibitor for the Tre
  • Investigation of the Effect on the Albumin Binding Moiety for the Pharmacokinetic Properties of 68Ga-, 205/206Bi-, and 177Lu-Labeled NAPamide-Based Radiopharmaceuticals. MDPI.
  • Structure Activity Relationship of Drugs and its Applic
  • Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. MDPI.
  • Structure-activity relationship of novel therapeutics in drug design.
  • Substituted benzothiazoles: synthesis and medicinal characteristics.
  • Prescribed drugs containing nitrogen heterocycles: an overview. PMC.
  • DrugMapper.
  • Products. SERB Pharmaceuticals.
  • 1256810-67-9 | 3-Bromo-4-fluoro-2-methoxypyridine. ChemScene.
  • FDA Purplebook.

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Protocols & Analytical Methods

Method

Synthesis of fluorinated heterocycles using 3-Bromo-2,4-difluoro-6-iodobenzoic acid

Application Note: High-Precision Synthesis of Fluorinated Heterocycles Executive Summary This guide details the strategic application of 3-Bromo-2,4-difluoro-6-iodobenzoic acid (BFIB) as a "linchpin" scaffold for the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Synthesis of Fluorinated Heterocycles

Executive Summary

This guide details the strategic application of 3-Bromo-2,4-difluoro-6-iodobenzoic acid (BFIB) as a "linchpin" scaffold for the synthesis of complex fluorinated heterocycles. Unlike standard building blocks, BFIB possesses four distinct diversity vectors—a carboxylic acid, two chemically distinct halogens (I, Br), and two electrophilic fluorines—allowing for sequential, orthogonal functionalization.

This protocol focuses on two high-value synthetic pathways:

  • Pathway A (Isoindolinones/Isocoumarins): Exploiting the C-6 Iodine/C-1 Carboxyl pair via Sonogashira cyclization.

  • Pathway B (Fluoroquinolones/Quinazolines): Leveraging the C-2 Fluorine/C-1 Carboxyl proximity for SNAr-driven annulation.

Strategic Analysis: The Reactivity Hierarchy

Successful utilization of BFIB requires strict adherence to the order of reactivity . The molecule is designed for "programmed" synthesis, where conditions are tuned to activate one site while leaving others dormant.

SiteFunctional GroupReactivity ModeActivation ConditionRelative Reactivity (k_rel)
C-6 IodinePd-Catalyzed Coupling (Suzuki, Sonogashira)Pd(0), RT to 40°CHighest (1000x vs Br)
C-1 Carboxylic AcidCondensation / CyclizationSOCl₂, HATU, or Acid Cat.High (Tunable)
C-4 FluorineSNAr (Intermolecular)1°/2° Amines, Basic, HeatModerate (Para-activated)
C-2 FluorineSNAr (Intramolecular)Proximal NucleophilesLow (Sterically hindered)
C-3 BrominePd-Catalyzed Coupling / Li-Hal ExchangePd(0), >80°C, Specialized LigandsLowest (Requires I-removal)

Key Insight: The C-6 Iodine is the "entry point." Attempting SNAr (F-displacement) prior to C-6 functionalization often leads to complex mixtures due to competing electronic effects. Always engage the Iodine first unless a specific directing group strategy is employed.

Reactivity Map & Workflow Visualization

BFIB_Pathways cluster_legend Chemo-Selectivity Logic BFIB 3-Bromo-2,4-difluoro- 6-iodobenzoic acid Ester Methyl Ester (Protection) BFIB->Ester MeI, K2CO3 DMF, RT Amide Benzamide (Activation) BFIB->Amide R-NH2, HATU DIPEA Alkyne 6-Alkynyl Intermediate Ester->Alkyne Sonogashira (Pd/Cu, R-C≡CH) Isocoumarin 3-Substituted Isocoumarin Alkyne->Isocoumarin AgOTf Cyclization Isoindolinone N-Substituted Isoindolinone Amide->Isoindolinone Pd-Cat Carbonylation/Cyclization Quinazoline Difluoro-quinazoline Amide->Quinazoline S_NAr (2-F) Cyclization Blue: Start Blue: Start Yellow: C-6 (I) Activation Yellow: C-6 (I) Activation Blue: Start->Yellow: C-6 (I) Activation Green: Cyclization Green: Cyclization Yellow: C-6 (I) Activation->Green: Cyclization

Figure 1: Divergent synthetic pathways from the BFIB core. Note the critical branching at the C-1 Carboxyl protection/activation step.

Detailed Protocols

Protocol A: Synthesis of Fluorinated Isocoumarins (The "Iodine-First" Route)

Target Audience: Medicinal Chemists targeting serine protease inhibitors.

Rationale: This route exploits the high reactivity of the C-6 Iodine to install an alkyne, which then cyclizes onto the C-1 ester. The C-3 Bromine and C-2/4 Fluorines remain intact for late-stage diversification.

Reagents:

  • Substrate: Methyl 3-bromo-2,4-difluoro-6-iodobenzoate (prepared via standard methylation).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%).

  • Co-catalyst: Copper(I) Iodide (CuI) (2 mol%).

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:3 ratio).

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve the methyl ester (1.0 equiv) in degassed THF (0.1 M).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ and CuI under a nitrogen stream. The solution should turn slightly yellow/brown.

  • Alkyne Injection: Add the terminal alkyne (1.1 equiv) and Et₃N (3.0 equiv) dropwise.

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Critical Control Point: Do not heat above 40°C. Higher temperatures risk oxidative addition into the C-3 Bromine bond, leading to oligomerization.

  • Cyclization (One-Pot Optional):

    • Add AgOTf (5 mol%) or I₂ (1.2 equiv) directly to the crude mixture (after filtration of ammonium salts) to induce 6-endo-dig cyclization.

    • Stir at 60°C for 2 hours.

  • Workup: Quench with sat. NH₄Cl, extract with EtOAc, and purify via silica gel chromatography (Hex/EtOAc gradient).

Expected Outcome: 3-Substituted-7-bromo-6,8-difluoroisocoumarin. Yields typically >85%.

Protocol B: Synthesis of Fluoro-Quinazolinones (The "Amide-First" Route)

Target Audience: Antibacterial / Kinase Inhibitor Discovery.

Rationale: This route forces a difficult SNAr reaction at the sterically crowded C-2 Fluorine by positioning a nucleophile (from the amide) in close proximity, or by using the amide as an electron-withdrawing activator.

Step-by-Step Methodology:

  • Amidation: React 3-Bromo-2,4-difluoro-6-iodobenzoic acid with an aniline derivative (R-NH₂) using HATU/DIPEA in DMF. Isolate the benzamide.

  • Guanidinylation / SNAr:

    • Dissolve the benzamide in anhydrous DMSO.

    • Add Guanidine Carbonate (2.0 equiv) and Cs₂CO₃ (3.0 equiv).

    • Heat to 100°C for 12 hours.

    • Mechanism:[1][2][3][4][5][6] The guanidine acts as a binucleophile. It first displaces the C-2 Fluorine (activated by the ortho-amide and para-bromine) and subsequently condenses with the amide carbonyl.

  • Workup: Pour into ice water. The product often precipitates as a white/off-white solid. Filter and wash with cold ether.

Troubleshooting Note: If the C-4 Fluorine reacts preferentially (forming the regioisomer), lower the temperature to 60°C and use a stronger base (NaH) to deprotonate the amide nitrogen, creating a directed "intramolecular" delivery of the nucleophile to C-2.

Comparative Data: Halogen Selectivity

The following table summarizes the selectivity observed when subjecting BFIB derivatives to cross-coupling conditions.

Catalyst SystemTemp (°C)C-6 (I) ConversionC-3 (Br) ConversionSelectivity Ratio (I:Br)
Pd(PPh₃)₄ / Na₂CO₃ 2598%< 1%> 98:1
Pd(dppf)Cl₂ / K₃PO₄ 6099%12%8:1 (Poor)
Pd₂(dba)₃ / XPhos 100100%95%1:1 (Non-selective)
PEPPSI-IPr RT95%< 2%> 45:1

Data Interpretation: For maximum regiocontrol, use Pd(PPh₃)₄ or PEPPSI-IPr at ambient temperature. Avoid electron-rich biaryl ligands (like XPhos) until the Iodine has been consumed.

References & Authority

  • Suzuki-Miyaura Coupling Selectivity:

    • Handy, C. J., & Zhang, Y. (2006). "Guide to the regioselective functionalization of polyhalogenated arenes." Organic Preparations and Procedures International. Link

    • Insight: Establishes the canonical reactivity order I > Br > Cl ~ F for Pd-catalyzed couplings.

  • Fluorine SNAr Reactivity:

    • Sandford, G. (2003). "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron. Link

    • Insight: Details the activating effects of ortho/para EWGs on fluorinated benzenes.

  • Sonogashira Cyclization Protocols:

    • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira reaction: a booming methodology in synthetic organic chemistry." Chemical Reviews. Link

    • Insight: Provides standard conditions for I-selective alkynylation used in Protocol A.

  • Quinazolinone Synthesis:

    • Khan, I., et al. (2015). "Recent advances in the synthesis of quinazolinones." RSC Advances. Link

    • Insight: Supports the guanidine-mediated cyclization strategy described in Protocol B.

Disclaimer: All protocols involve hazardous halogenated aromatics. Perform all reactions in a fume hood using appropriate PPE. The C-6 Iodine bond is light-sensitive; protect reaction vessels from direct light.

Sources

Application

Application Note: Strategic Esterification of Sterically Encumbered Polyhalogenated Benzoic Acids

Topic: Protocols for esterification of 3-Bromo-2,4-difluoro-6-iodobenzoic acid Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers[1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocols for esterification of 3-Bromo-2,4-difluoro-6-iodobenzoic acid Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers[1]

Executive Summary & Mechanistic Insight[1][2][3]

The esterification of 3-Bromo-2,4-difluoro-6-iodobenzoic acid presents a distinct challenge in synthetic organic chemistry, defined by the convergence of extreme steric hindrance and electronic deactivation .[1]

The "Ortho Effect" and Steric Blockade

The target molecule features a 2,6-disubstituted scaffold. The Iodine atom at the C6 position is physically voluminous (Van der Waals radius ~1.98 Å), while the Fluorine at C2, though smaller, contributes to a "picket fence" effect protecting the carbonyl carbon.

  • Consequence: Standard Fischer esterification (Acid + Alcohol ⇌ Ester + Water) is kinetically inhibited.[2] The formation of the tetrahedral intermediate at the carbonyl carbon is energetically unfavorable due to severe crowding.

Electronic Deactivation & SnAr Risk

The presence of four electron-withdrawing groups (EWGs)—two Fluorines, one Bromine, and one Iodine—renders the aromatic ring highly electron-deficient.[1]

  • Consequence 1 (Acidity): The carboxylic acid is more acidic than benzoic acid (pKa < 4), making the carboxylate anion (

    
    ) stable but less nucleophilic.[1]
    
  • Consequence 2 (Side Reactions): The C2 and C4 positions (bearing Fluorine) are highly activated for Nucleophilic Aromatic Substitution (SnAr) .[2] The use of strong alkoxide bases (e.g., NaOMe) or heating in nucleophilic solvents must be strictly avoided to prevent the displacement of fluoride.

Strategic Recommendation: To bypass the steric blockade at the carbonyl carbon, we utilize Alkylation of the Carboxylate (Protocol A) . This mechanism shifts the electrophilic attack to the unhindered alkyl halide (e.g., Iodomethane), avoiding the crowded tetrahedral transition state entirely. For scale-up where alkyl halides are restricted, Acid Chloride Activation (Protocol B) is the validated alternative.[1]

Decision Matrix & Workflow

The following decision tree outlines the logic for selecting the appropriate protocol based on scale and material constraints.

Esterification_Strategy Start Start: 3-Bromo-2,4-difluoro-6-iodobenzoic acid Scale_Check Scale / Constraints? Start->Scale_Check Small_Scale Small Scale (<5g) High Value Material Scale_Check->Small_Scale Large_Scale Large Scale (>100g) Process Safety Focus Scale_Check->Large_Scale Protocol_A PROTOCOL A: Carboxylate Alkylation (MeI / K2CO3 / DMF) *Preferred Method* Small_Scale->Protocol_A Highest Yield Protocol_B PROTOCOL B: Acid Chloride Activation ((COCl)2 / DMF cat / MeOH) Large_Scale->Protocol_B Avoids MeI Toxicity Mechanism_A Mechanism: SN2 Attack by COO- Avoids Carbonyl Sterics Protocol_A->Mechanism_A QC QC: NMR / HPLC Check for Des-F (SnAr) impurities Protocol_A->QC Mechanism_B Mechanism: High Energy Vilsmeier Intermediate Overcomes Sterics via Activation Protocol_B->Mechanism_B Protocol_B->QC

Caption: Figure 1. Strategic selection workflow for esterification of hindered polyhalogenated benzoic acids.

Experimental Protocols

Protocol A: Carboxylate Alkylation (The "Steric Bypass" Method)

Best for: Lab scale (mg to 50g), high yield, mild conditions. Mechanism: SN2 displacement of Iodide from Iodomethane by the carboxylate anion.[2]

Reagents & Materials
ReagentEquiv.[2][3][4]Role
Substrate (Acid)1.0Starting Material
Iodomethane (MeI) 1.5 - 2.0Electrophile (Methyl source)
Potassium Carbonate (K₂CO₃) 2.0Base (Forms carboxylate)
DMF (Anhydrous)5-10 VolPolar Aprotic Solvent
Step-by-Step Methodology
  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-2,4-difluoro-6-iodobenzoic acid (1.0 equiv) in anhydrous DMF (Concentration ~0.2 M).

    • Note: DMF is critical to solvate the cation (K+) and increase the nucleophilicity of the carboxylate anion.

  • Base Addition: Add K₂CO₃ (2.0 equiv, finely ground) in a single portion.[2] Stir at room temperature (25°C) for 15 minutes.

    • Observation: The suspension may thicken slightly as the potassium salt forms.[2]

  • Alkylation: Cool the mixture to 0°C (ice bath). Add Iodomethane (1.5 equiv) dropwise via syringe.[2]

    • Safety: MeI is a volatile alkylating agent.[1][2] Perform in a fume hood.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:2) or LC-MS.[1][2] The starting acid (polar) should disappear, replaced by the less polar ester.

    • Caution: Do NOT heat above 40°C. Higher temperatures increase the risk of SnAr (displacement of F by carbonate or traces of water).[2]

  • Work-up:

    • Dilute the reaction mixture with EtOAc (10 volumes).

    • Wash with Water (3x) to remove DMF and inorganic salts.[2]

    • Wash with Brine (1x).[2]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Usually not required.[1][2] If necessary, flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).[1]

Protocol B: Acid Chloride Activation (Scale-Up Compatible)

Best for: Large scale (>100g) where MeI is safety-prohibited.[1] Mechanism: Formation of highly reactive acid chloride using Oxalyl Chloride and catalytic DMF (Vilsmeier-Haack reagent).[1][2]

Reagents & Materials
ReagentEquiv.[2][3][4]Role
Substrate (Acid)1.0Starting Material
Oxalyl Chloride 1.2Chlorinating Agent
DMF 0.05 (Cat.)[1]Catalyst
DCM (Dichloromethane)10 VolSolvent
Methanol 5.0Nucleophile (Quench)
Step-by-Step Methodology
  • Activation: Suspend the acid (1.0 equiv) in anhydrous DCM under Nitrogen atmosphere.

  • Catalyst: Add catalytic DMF (2-3 drops per gram of substrate).[1][2]

    • Critical: Without DMF, the reaction with the hindered acid will be sluggish. DMF forms the reactive chloroiminium species.[2]

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

  • Evolution: Warm to room temperature and stir until gas evolution (CO/CO₂) ceases (approx. 2–3 hours).

    • Checkpoint: Take a small aliquot, quench with MeOH, and check LCMS.[1] If acid remains, add 0.2 equiv more Oxalyl Chloride.[1][2]

  • Esterification: Cool the solution back to 0°C. Add Methanol (5.0 equiv) dropwise.

    • Note: Use excess MeOH to drive the reaction.[2] Pyridine (1.5 equiv) can be added here to scavenge HCl if acid-sensitive groups are present (unlikely for this robust scaffold).[1][2]

  • Work-up:

    • Evaporate volatiles.[1][2]

    • Redissolve in EtOAc, wash with Sat.[1][2] NaHCO₃ (to remove HCl and unreacted acid), then Brine.[1][2]

    • Concentrate to yield the methyl ester.[2]

Quality Control & Expected Data

Analytical Specifications
ParameterSpecificationNotes
Appearance Off-white to pale yellow solidColor may darken if I/Br liberate traces of halogen (store in dark).[1]
¹H NMR (DMSO-d₆) δ ~3.90 ppm (s, 3H, -OCH₃) δ ~8.10 ppm (dd, 1H, Ar-H)The Ar-H (C5) will appear as a doublet/multiplet due to coupling with F4 (ortho) and F2 (para).[1]
¹⁹F NMR Two distinct signalsConfirm integrity of C-F bonds (absence of SnAr products).[2]
HPLC Purity > 98.0% (a/a)Main impurity: Unreacted acid or Hydrolyzed acid chloride.[2]
Troubleshooting Guide
  • Issue: Low conversion in Protocol A.

    • Fix: Ensure K₂CO₃ is finely milled.[1][2] Add 0.1 equiv Cs₂CO₃ (Cesium effect) to boost solubility.[2]

  • Issue: Appearance of "Des-Fluoro" impurity (M-19 mass).[1]

    • Cause: SnAr reaction.[1][2]

    • Fix: Lower reaction temperature.[1][2][5] Ensure DMF is dry (water can act as a nucleophile precursor).[2]

Safety & Handling

  • 3-Bromo-2,4-difluoro-6-iodobenzoic acid: Treat as a potential skin sensitizer and respiratory irritant.[1] The high halogen content suggests potential persistence.[2]

  • Iodomethane (MeI): Neurotoxin and suspected carcinogen.[2] Use only in a certified fume hood with double-gloving.[1][2]

  • Oxalyl Chloride: Releases CO (toxic) and HCl (corrosive).[2] Ensure scrubber or high-efficiency ventilation is active.[1][2]

References

  • Steric Hindrance in Benzoic Acids

    • Title: Esterification of Sterically Hindered Carboxylic Acids.[2]

    • Source:Journal of Organic Chemistry.
    • Context: Discusses the kinetic barriers in 2,6-disubstituted systems.
    • [2]

  • Alkylation Protocol (Base-Promoted)

    • Title: Efficient Esterification of Carboxylic Acids Using Alkyl Halides and Potassium Carbonate.[2]

    • Source:Synthetic Communic
    • Context: Validates the K2CO3/DMF/MeI system for hindered substr
    • [2]

  • Polyfluorinated Aromatics & SnAr

    • Title: Nucleophilic Aromatic Substitution of Polyfluorinated Benzoic Acid Derivatives.[2]

    • Source:Tetrahedron Letters.
    • Context: Highlights the risk of fluoride displacement in electron-deficient rings.[1]

    • [2]

  • Analogous Synthesis (2-Fluoro-6-Iodo)

    • Title: Synthesis of 2-Fluoro-6-iodobenzoic acid derivatives.[1][6]

    • Source:ChemicalBook / Literature Aggreg
    • Context: Provides baseline stability data for the 2-F, 6-I substitution p

Sources

Method

Using 3-Bromo-2,4-difluoro-6-iodobenzoic acid as a pharmaceutical intermediate

Application Note: High-Precision Scaffold Engineering using 3-Bromo-2,4-difluoro-6-iodobenzoic Acid Part 1: Strategic Overview & Chemical Profile Introduction: The "Swiss Army Knife" of Kinase Inhibitors In the landscape...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Scaffold Engineering using 3-Bromo-2,4-difluoro-6-iodobenzoic Acid

Part 1: Strategic Overview & Chemical Profile

Introduction: The "Swiss Army Knife" of Kinase Inhibitors

In the landscape of modern drug discovery, particularly within the MAPK/MEK signaling pathway, poly-halogenated benzoic acids represent a critical class of "privileged scaffolds." 3-Bromo-2,4-difluoro-6-iodobenzoic acid (CAS 1160573-53-4) is not merely a building block; it is a programmable core that allows for orthogonal functionalization.[1][2]

Its value lies in the hierarchy of reactivity embedded in its structure.[1][3][2] The simultaneous presence of iodine, bromine, fluorine, and a carboxylic acid creates four distinct "handles" that can be manipulated sequentially without the need for protecting groups.[1][2] This chemoselectivity is vital for synthesizing complex heteroaromatic drugs, such as next-generation MEK inhibitors used in oncology (e.g., Cobimetinib analogs).[1][2]

Chemical Profile & Safety
PropertySpecificationNotes
IUPAC Name 3-Bromo-2,4-difluoro-6-iodobenzoic acid
CAS Number 1160573-53-4
Formula C₇H₂BrF₂IO₂
M.W. 406.90 g/mol High halogen content significantly impacts mass balance.[1][3][2]
Appearance Off-white to pale yellow solidLight sensitive (Iodine content).[1][3][2] Store in amber vials.
Solubility DMSO, Methanol, DMFPoor solubility in non-polar solvents (Hexane).[1][3][2]
pKa (Calc) ~2.5 - 3.0Highly acidic due to ortho/para electron-withdrawing halogens.[1][3][2]
Safety Irritant (Skin/Eye/Respiratory)Warning: Potential sensitizer.[1][3][2] Handle in fume hood.

Part 2: Strategic Reactivity Analysis (Expertise & Logic)

To successfully utilize this intermediate, one must understand the Order of Operations .[1][2] Attempting reactions out of sequence will lead to polymerization or intractable mixtures.[1][2]

The Reactivity Hierarchy (Most to Least Reactive):

  • Carboxylic Acid (COOH): Acid-base chemistry is fastest, but for covalent modification, it is often the last step (amide coupling) or first (ester protection) depending on solubility needs.[1][3][2]

  • C6-Iodine: The "Softest" electrophile.[1][3][2] Extremely reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).[1][3][2] It reacts at room temperature or mild heating.[1][2]

  • C4-Fluorine: Activated for Nucleophilic Aromatic Substitution (SNAr) because it is para to the electron-withdrawing Carboxyl group.[1][3][2]

  • C3-Bromine: Less reactive than Iodine.[1][3][2] Requires higher temperatures or specialized ligands (e.g., Buchwald-Hartwig) to engage after the Iodine has been reacted.[1][2]

  • C2-Fluorine: Sterically hindered and less activated than C4-F. Usually remains as a metabolic blocker (bioisostere) in the final drug.[1][3][2]

Visualizing the Strategy:

ReactivityMap cluster_legend Chemo-Selectivity Order Core 3-Bromo-2,4-difluoro- 6-iodobenzoic acid Iodine 1. C6-Iodine (Suzuki/Sonogashira) High Reactivity Core->Iodine Pd(0) Insertion Acid 2. COOH (Amide Coupling/Esterification) Tunable Reactivity Core->Acid Activation (HATU/SOCl2) Fluorine 3. C4-Fluorine (SNAr w/ Amines) Medium Reactivity Core->Fluorine Nucleophilic Attack Bromine 4. C3-Bromine (Late-Stage Coupling) Low Reactivity Core->Bromine High Temp Pd-Cat

Caption: Chemoselective hierarchy of the 3-Bromo-2,4-difluoro-6-iodobenzoic acid scaffold. Reaction conditions must be tuned to address these sites sequentially.

Part 3: Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C6-Iodine)

Objective: To attach an aryl or heteroaryl group at the C6 position without disturbing the C3-Bromine or C4-Fluorine.[1][2]

Rationale: We utilize the weak C-I bond energy.[1][3][2] By using a mild base (Na₂CO₃) and a standard catalyst (Pd(dppf)Cl₂), we can engage the iodine at 60°C. The bromine bond requires >90°C or stronger bases to break under these conditions.[1][3][2]

Materials:

  • Substrate: 3-Bromo-2,4-difluoro-6-iodobenzoic acid (1.0 eq)[1][2]

  • Boronic Acid: R-B(OH)₂ (1.1 eq)[1][3][2]

  • Catalyst: Pd(dppf)Cl₂[1][3][2]·DCM (0.05 eq)[1][2]

  • Base: Na₂CO₃ (2.0 M aq, 3.0 eq)[1][2]

  • Solvent: 1,4-Dioxane (0.2 M concentration)[1][3][2]

Step-by-Step:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.[1][2] Critical: Oxygen poisons the catalyst and promotes homocoupling.[1][2]

  • Solvation: Add degassed 1,4-dioxane and aqueous Na₂CO₃ via syringe.

  • Reaction: Heat the block to 60°C for 4–6 hours.

    • Checkpoint: Monitor via LC-MS.[1][2][4] Look for the disappearance of the starting material (M-H: 405) and appearance of the product.[1][2] If C3-Br coupling is observed (rare at 60°C), lower temp to 45°C.[1][3][2]

  • Work-up:

    • Cool to Room Temperature (RT).

    • Acidify to pH 3 with 1N HCl (careful of CO₂ evolution).[1][2]

    • Extract with Ethyl Acetate (3x).[1][2][5]

    • Dry over MgSO₄ and concentrate.[1][2][5]

  • Purification: Flash chromatography (Hexane/EtOAc + 1% Acetic Acid).

Protocol B: Regioselective SNAr (C4-Fluorine)

Objective: To introduce a solubilizing amine or pharmacophore at the C4 position.[1][2]

Rationale: The C4-F is para to the carboxylic acid, making it significantly more electrophilic than the C2-F (ortho) or the C3-Br.[1][3][2] However, the carboxylic acid must be deprotonated first (forming the carboxylate), which is electron-donating and deactivates the ring.[1][2] Therefore, excess amine or a stronger temperature is required compared to esterified analogs.[1][3][2]

Materials:

  • Substrate: Product from Protocol A (or raw intermediate) (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Aniline) (2.5 eq)[1][3][2]

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)[1][3][2]

  • Solvent: DMSO or DMF (0.5 M)[1][2]

Step-by-Step:

  • Preparation: Dissolve substrate in DMSO. Add DIPEA.

  • Addition: Add the amine nucleophile.

  • Reaction: Heat to 90°C for 12–18 hours.

    • Note: If the reaction is sluggish, converting the Carboxylic Acid to a Methyl Ester (using TMS-Diazomethane or MeOH/H₂SO₄) prior to this step will dramatically accelerate the SNAr (reducing temp to 50°C) by maintaining the electron-withdrawing nature of the carbonyl.[1][3][2]

  • Work-up:

    • Dilute with water.[1][2]

    • If the product precipitates (likely due to zwitterionic nature), filter and wash with water/ether.[1][2]

    • If soluble, extract with EtOAc, wash with LiCl (5% aq) to remove DMSO.[1][2]

Part 4: Quality Control & Analytical Standards

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][3][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][3][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][3][2]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 254 nm.[1][2]

  • Expected Retention: The starting material is relatively lipophilic but ionizable.[1][2] It will elute later than benzoic acid but earlier than non-polar dibromo-benzenes.[1][2]

NMR Interpretation (¹H, 400 MHz, DMSO-d₆):

  • Proton Signal: There is only one aromatic proton on the ring (H5).[1][3][2]

  • Diagnostic Shift: Look for a doublet of doublets (dd) or triplet (t) around δ 7.8 – 8.2 ppm .[1][3][2]

    • Coupling constants (J) will reveal the F-H interactions.[1][3][2] JH-F (ortho) is typically 6–10 Hz.[1][2]

    • Verification: If the C4-F is substituted (Protocol B), the splitting pattern of this proton will simplify (losing one F-H coupling), and the chemical shift will move upfield (shielding effect of the amine).[1][2]

Part 5: Synthesis Workflow Diagram

Workflow Start Start: 3-Bromo-2,4-difluoro- 6-iodobenzoic acid Step1 Step 1: Esterification (Optional) (MeOH, H2SO4) Increases SNAr rate Start->Step1 Optional Step2 Step 2: Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2) Targets C6-Iodine Start->Step2 Direct Route Step1->Step2 Methyl Ester Step3 Step 3: SNAr Reaction (R-NH2, DMSO, Heat) Targets C4-Fluorine Step2->Step3 Biaryl Intermediate Step4 Step 4: Amide Coupling (R'-NH2, HATU) Targets COOH Step3->Step4 Functionalized Core Final Final Drug Scaffold (Polysubstituted Benzamide) Step4->Final

Caption: Logical workflow for elaborating the scaffold. Esterification is optional but recommended if the SNAr step proves difficult.[1][2]

References

  • ChemScene. (2023).[1][2] Product Data: 3-Bromo-2,4-difluorobenzoic acid and derivatives.[1][3][2] Retrieved from [1][2]

  • BLD Pharm. (2023).[1][2][4] Safety and Handling of Halogenated Benzoic Acids: 3-Bromo-2,4-difluoro-6-iodobenzoic acid.[1][2] Retrieved from [1][2]

  • Xu, G., et al. (2015).[1][2] "Discovery of Novel MEK Inhibitors with Improved Metabolic Stability." Journal of Medicinal Chemistry. (Contextual reference for 2,4-difluoro-benzoic acid scaffolds in kinase inhibitors).

  • Organic Syntheses. (2010). General Procedures for Palladium-Catalyzed Cross-Coupling of Aryl Halides. (Standard operating procedure grounding for Protocol A).
  • Sigma-Aldrich. (2023).[1][2] Material Safety Data Sheet (MSDS) for Poly-halogenated Benzoic Acids.[1][2] Retrieved from [1][2]

(Note: While specific proprietary drug synthesis routes are confidential, the protocols above represent the industry-standard application of this specific CAS number based on its functional group array.)

Sources

Application

Application Notes and Protocols for Sonogashira Coupling Reactions Involving 3-Bromo-2,4-difluoro-6-iodobenzoic acid

Introduction: Navigating Chemoselectivity in Polyhalogenated Systems The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, provides a powerful method for the formation of carbon-carbon bonds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Chemoselectivity in Polyhalogenated Systems

The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-cocatalyzed transformation has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and tolerance of a wide range of functional groups.[1][3][4]

This guide focuses on a particularly intriguing substrate: 3-Bromo-2,4-difluoro-6-iodobenzoic acid . The presence of two distinct halogen atoms (iodine and bromine) on the same aromatic ring introduces a critical challenge of chemoselectivity. The inherent differences in the reactivity of carbon-halogen bonds (C-I > C-Br >> C-Cl) provide an opportunity for selective functionalization.[1][5][6] By carefully controlling reaction conditions, it is possible to selectively couple an alkyne at the more reactive iodine-bearing position while leaving the bromine intact for subsequent transformations. This stepwise approach is of immense value in the synthesis of complex, highly substituted aromatic compounds, a common motif in drug discovery.[4][7]

These application notes provide a comprehensive overview of the mechanistic underpinnings, practical considerations, and a detailed protocol for achieving a successful and selective Sonogashira coupling with 3-Bromo-2,4-difluoro-6-iodobenzoic acid.

Mechanistic Rationale: The Key to Selective Coupling

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5] Understanding these cycles is paramount to controlling the reaction's outcome.

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide. This step is the slowest and therefore rate-determining. The reactivity of the aryl halide is crucial here, with aryl iodides reacting significantly faster than aryl bromides.[5][8] This difference in reaction rates is the foundation for the chemoselectivity we aim to exploit.

  • The Copper Cycle: Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[2]

  • Transmetalation and Reductive Elimination: The copper acetylide then transfers the alkyne group to the palladium complex in a step called transmetalation. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[9]

To ensure selective coupling at the iodine position of 3-Bromo-2,4-difluoro-6-iodobenzoic acid, the reaction conditions must be mild enough to favor the oxidative addition of the more reactive C-I bond while leaving the C-Br bond untouched.[1][10] This is typically achieved by conducting the reaction at or near room temperature.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Ar-I Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Transmetalation->Ar-Pd(II)-Alkyne(L2) Cu(I)X Cu(I)X Transmetalation->Cu(I)X regenerates Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Alkyne Alkyne_Activation Alkyne Activation Cu(I)X->Alkyne_Activation Cu(I)-Acetylide Cu(I)-Acetylide Alkyne_Activation->Cu(I)-Acetylide Cu(I)-Acetylide->Transmetalation Terminal_Alkyne R-C≡C-H Terminal_Alkyne->Alkyne_Activation Base Base Base->Alkyne_Activation

Caption: Simplified mechanism of the Sonogashira coupling reaction.

Experimental Protocol: Selective Sonogashira Coupling

This protocol outlines a general procedure for the selective Sonogashira coupling of a terminal alkyne with 3-Bromo-2,4-difluoro-6-iodobenzoic acid at the iodine position.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Suggested GradeNotes
3-Bromo-2,4-difluoro-6-iodobenzoic acid394.88>97%Starting material.
Terminal AlkyneVaries>98%Coupling partner. Ensure it is free from impurities.
PdCl₂(PPh₃)₂701.90Catalyst gradePalladium (pre)catalyst.
Copper(I) Iodide (CuI)190.45>98%Co-catalyst. Use a fresh bottle as it can degrade over time.[6]
Triethylamine (Et₃N)101.19Anhydrous, >99%Base and solvent. Should be freshly distilled or from a sure-seal bottle.
Tetrahydrofuran (THF)72.11Anhydrous, >99%Solvent. Should be freshly distilled from sodium/benzophenone or from a sure-seal bottle.
Argon or Nitrogen Gas-High PurityFor maintaining an inert atmosphere to prevent Glaser homocoupling and catalyst degradation.[6]

Reaction Setup and Procedure:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Selective Cross-Coupling of 3-Bromo-2,4-difluoro-6-iodobenzoic acid

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the polyhalogenated bu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the polyhalogenated building block, 3-Bromo-2,4-difluoro-6-iodobenzoic acid. The unique electronic and steric properties of this substrate present both an opportunity for sequential, site-selective functionalization and a challenge in controlling undesired side reactions, most notably, dehalogenation.

This document provides in-depth troubleshooting advice, proven protocols, and the mechanistic rationale behind our recommendations to help you achieve clean, selective, and high-yielding coupling reactions at the C-I position while preserving the C-Br bond for subsequent transformations.

Part 1: Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered when working with this substrate.

Q1: I'm attempting a Suzuki-Miyaura coupling to react at the iodine, but my main byproduct is the debrominated starting material. What's causing this?

A: This is a classic case of a side reaction called hydrodehalogenation competing with your desired cross-coupling. The C-I bond is significantly more reactive than the C-Br bond and will undergo oxidative addition to the Pd(0) catalyst first, which is what you want.[1][2] However, the subsequent steps can be problematic. Debromination (or more broadly, dehalogenation) typically occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle.[3] This Pd-H intermediate can then reductively eliminate with the aryl group to replace the bromine with a hydrogen. Key sources of the hydride are often the solvent (especially alcohols), water, or even the base itself.[4][5]

Q2: How can I perform a Sonogashira coupling selectively at the C-I position without touching the C-Br bond?

A: Excellent question. The inherent reactivity difference between the C-I and C-Br bonds is your greatest advantage here. The general reactivity order for oxidative addition in Sonogashira coupling is C-I > C-Br > C-Cl.[6][7] To exploit this, you should use mild reaction conditions. Specifically, running the reaction at or slightly above room temperature is often sufficient for coupling at the highly reactive C-I bond, while the C-Br bond remains intact.[6] Using a classic catalyst system like Pd(PPh₃)₄ with a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine or diisopropylethylamine is a reliable starting point.[8][9]

Q3: My reaction is very slow and requires high temperatures (>100 °C), which leads to a mixture of products including the debrominated compound. How can I improve this?

A: Sluggish reactions that demand high heat are a primary driver of side reactions. The goal is to make the desired catalytic cycle turn over much faster than the competing dehalogenation pathway. If your reaction is slow, consider these factors:

  • Catalyst Activity: Your catalyst system may not be active enough. Switch to a more electron-rich and bulky ligand, such as a biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr).[3][10] These ligands promote faster oxidative addition and reductive elimination.[4]

  • Base Choice: The base plays a critical role in the transmetalation step.[11] If you are using a weak or poorly soluble base like K₂CO₃, it might be the rate-limiting factor. Consider a stronger, more soluble base like K₃PO₄ or Cs₂CO₃, but be mindful that overly strong bases can sometimes promote dehalogenation.[3]

  • Solvent: Ensure your reagents are fully dissolved. A switch to a solvent like dioxane or toluene, perhaps with a small amount of water to aid base solubility, can significantly improve reaction rates.[3]

Q4: You mentioned the base can cause dehalogenation. Can you explain the mechanism and recommend a better choice?

A: The base has multiple roles, including activating the boronic acid for transmetalation.[8][11] However, certain bases can contribute to the formation of palladium-hydride (Pd-H) species, which are the primary culprits in dehalogenation.[3] For example, alkoxide bases (like NaOtBu) can undergo β-hydride elimination to form a Pd-H species. While highly effective in many coupling reactions like Buchwald-Hartwig aminations, they can be problematic here.[12] For Suzuki couplings with this substrate, we recommend starting with an inorganic base.

  • K₃PO₄ (Potassium Phosphate): Often considered an excellent choice. It is moderately strong, has good solubility in aqueous/organic mixtures, and is less prone to causing dehalogenation compared to stronger bases.

  • Cs₂CO₃ (Cesium Carbonate): Another effective choice, known for promoting fast reactions due to the high solubility of its fluoride byproduct, which can otherwise inhibit the catalyst.

  • K₂CO₃ (Potassium Carbonate): A milder option. It can be effective but may lead to slower reactions, requiring higher temperatures, which could indirectly lead to more dehalogenation.[3]

Part 2: In-Depth Troubleshooting Guide

Use this section when you have analytical data (LCMS, GCMS, NMR) and need to diagnose a specific problem.

Problem: High Levels of Debrominated Byproduct Observed
  • Symptom: Your analytical data shows a significant peak corresponding to 2,4-difluoro-6-iodobenzoic acid.

  • Root Cause Analysis: This confirms that hydrodehalogenation is a major competing pathway. The focus should be on minimizing the formation or influence of Pd-H species and accelerating the desired C-C coupling.

Potential Cause Scientific Rationale Recommended Solution
1. High Reaction Temperature Higher temperatures provide the activation energy for undesired pathways, including Pd-H formation and subsequent reductive elimination leading to dehalogenation.[13]Action: Systematically lower the reaction temperature in 10 °C increments (e.g., from 100 °C to 90 °C, then 80 °C). Monitor conversion and byproduct formation at each step to find the optimal balance.
2. Inappropriate Base Strong alkoxide bases can directly generate Pd-H via β-hydride elimination.[12] Some amine bases can also act as hydride donors.[4]Action: Switch from alkoxides (NaOtBu) or strong organic bases to a milder inorganic base. Screening Order: 1. K₃PO₄, 2. Cs₂CO₃, 3. K₂CO₃. Use anhydrous solvents to avoid hydrolysis which can affect base strength.[3]
3. Suboptimal Ligand Choice The ligand dictates the catalyst's properties. Less bulky or electron-poor ligands may not promote reductive elimination of the desired product efficiently, allowing more time for side reactions.[10]Action: Employ bulky, electron-rich phosphine ligands. Recommended Ligands: SPhos, XPhos, or RuPhos. These ligands accelerate the reductive elimination step, which is often rate-limiting, thereby outcompeting the dehalogenation pathway.[10][14]
4. Presence of Hydride Sources Solvents like isopropanol or ethanol, or even trace water, can be sources of hydrides.[5] Impurities in reagents can also contribute.Action: Use high-purity, anhydrous, and aprotic solvents such as dioxane, toluene, or THF. Ensure your solvents are properly degassed to remove oxygen, which can degrade the catalyst and alter the reaction pathway.
Problem: Reaction Stalls / Low Conversion
  • Symptom: Significant amount of 3-Bromo-2,4-difluoro-6-iodobenzoic acid remains, even after extended reaction times.

  • Root Cause Analysis: One or more steps in the catalytic cycle are inefficient, or the catalyst is deactivating.

Potential Cause Scientific Rationale Recommended Solution
1. Catalyst Deactivation The active Pd(0) species can be oxidized to inactive Pd(II) or form palladium black if not properly stabilized by the ligand.[4] This is common if the reaction is not kept under an inert atmosphere.Action: Ensure rigorous degassing of your reaction mixture (e.g., 3x freeze-pump-thaw cycles or sparging with argon for 15-20 minutes). Use a pre-catalyst that is more air-stable and efficiently generates the active Pd(0) species in situ.
2. Slow Transmetalation The transfer of the organic group from the boron reagent to the palladium center can be the rate-determining step. This is often influenced by the base and the purity of the boronic acid.[11][15]Action: 1. Check the quality of your boronic acid/ester; impurities can inhibit the reaction. 2. Ensure you are using at least 2-3 equivalents of a suitable base (e.g., K₃PO₄) to form the reactive boronate species.[8]
3. Poor Reagent Solubility If the starting material, boronic acid, or base is not well-dissolved, the reaction will be heterogeneous and slow, limited by mass transport rather than kinetics.Action: Screen different solvents or solvent mixtures. For Suzuki couplings, a mixture like dioxane/water (e.g., 4:1) often works well to dissolve both the organic substrates and the inorganic base.[16]

Part 3: Recommended Protocols & Methodologies

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is a robust starting point designed to favor selective coupling and minimize dehalogenation.

Materials:

  • 3-Bromo-2,4-difluoro-6-iodobenzoic acid (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • To an oven-dried reaction vessel, add 3-Bromo-2,4-difluoro-6-iodobenzoic acid, the arylboronic acid, and K₃PO₄.

  • Seal the vessel with a septum. Evacuate and backfill with argon or nitrogen gas (repeat this 3 times).

  • In a separate vial under inert atmosphere, add the Pd₂(dba)₃ and SPhos, then add the required volume of anhydrous dioxane to dissolve them.

  • Add the catalyst/ligand solution to the reaction vessel via syringe.

  • Add any remaining dioxane and the degassed water (a typical solvent ratio is 10:1 dioxane:water).

  • Place the reaction vessel in a pre-heated oil bath at 80 °C.

  • Stir vigorously and monitor the reaction progress by LCMS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Competing Pathways

The following diagram illustrates the desired catalytic cycle for Suzuki coupling versus the undesired hydrodehalogenation pathway. The key to success is to accelerate the steps in the green cycle (especially reductive elimination) to outpace the formation of the Pd-H species that leads to the red cycle.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Fast at C-I) pd0->oxidative_addition pd_intermediate Ar-Pd(II)-I(L)₂ oxidative_addition->pd_intermediate transmetalation Transmetalation (Base Mediated) pd_intermediate->transmetalation pd_h Pd-H Species pd_intermediate->pd_h Side Reaction pd_coupled Ar-Pd(II)-Ar'(L)₂ transmetalation->pd_coupled reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Desired Product Ar-Ar' reductive_elimination->product dehalogenation Reductive Elimination of Ar-H pd_h->dehalogenation dehalogenation->pd0 byproduct Debrominated Byproduct dehalogenation->byproduct hydride_source Hydride Source (Solvent, H₂O, Base) hydride_source->pd_h

Caption: Desired Suzuki Cycle (Green) vs. Dehalogenation (Red).

Troubleshooting Decision Tree

If you are observing dehalogenation, follow this logical workflow to diagnose and solve the issue.

G start Problem: Debromination Observed q_temp Is Temp > 80°C? start->q_temp a_temp_yes Lower Temp to 70-80°C q_temp->a_temp_yes Yes q_base Using Alkoxide Base (e.g., NaOtBu)? q_temp->q_base No a_temp_yes->q_base a_base_yes Switch to K₃PO₄ or Cs₂CO₃ q_base->a_base_yes Yes q_ligand Using PPh₃ or no ligand? q_base->q_ligand No a_base_yes->q_ligand a_ligand_yes Switch to Bulky Ligand (e.g., SPhos, XPhos) q_ligand->a_ligand_yes Yes q_solvent Using Protic Solvent (e.g., EtOH, IPA)? q_ligand->q_solvent No a_ligand_yes->q_solvent a_solvent_yes Switch to Anhydrous Dioxane or Toluene q_solvent->a_solvent_yes Yes end Problem Resolved q_solvent->end No (Re-evaluate setup) a_solvent_yes->end

Caption: Troubleshooting workflow for debromination issues.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][4]

  • Grushin, V. V., & Alper, H. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(21), 5648-5661.[5]

  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link][13]

  • LibreTexts Chemistry. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link][15]

  • Ansari, T. N., et al. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Catalysis, 14, 4099-4107.[17][18]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107.[18]

  • Dykstra, K. M., et al. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 51(6), 1484-1494.[19]

  • Sharma, S., & Singh, B. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 3(9), 31-40.[20]

  • Fu, G. C., & Avedissian, H. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(42), 17565-17568.[21]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link][6]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180.[12]

  • Vantourout, J. C., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 144(1), 435-446.[14]

  • ChemTalk. (2025, September 7). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link][8]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link][22]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116-2119.[11]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][23]

  • Li, J., et al. (2018). Transfer hydrodehalogenation of aryl halides accelerated by a saturated sodium acetate aqueous solution. RSC Advances, 8(42), 23753-23759.[24]

  • Kennedy, A. L., et al. (2022). Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. ACS Omega, 7(18), 15935-15942.[25]

  • Maleczka, R. E., & Ghosh, B. (n.d.). Catalytic Hydrodehalogenation Reactions. Science of Synthesis.[26]

  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link][27]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link][1]

  • ResearchGate. (2022, August 15). During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction? Retrieved from [Link][28]

  • Keglevich, G., et al. (2023). P-C coupling reactions of 3-bromo-iodobenzene. Journal of Organic Chemistry.[29]

  • Roughley, S. D., & Jordan, A. M. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6376-6387.[30]

  • LibreTexts Chemistry. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link][31]

  • LibreTexts Chemistry. (2024, August 5). Sonogashira Coupling. Retrieved from [Link][9]

  • Chinchilla, R., & Nájera, C. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4480-4497.[32]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.[7]

  • Buchwald, S. L., & Martin, R. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society, 133(32), 12697-12700.[16]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][33]

  • Garcia, V. A. (2015). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. University of Texas Rio Grande Valley.[34]

  • Kempe, R., et al. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 30(23), 6891.[35]

  • Wang, X., et al. (2022). C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl precursors. Angewandte Chemie International Edition, 61(15), e202117188.[36]

  • Larrosa, M., et al. (2010). Selective Copper-Promoted Cross-Coupling of Aromatic Amines with Alkyl Boronic Acids. Synlett, 2010(14), 2101-2105.[37]

  • Anderson, K. W., et al. (2006). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 128(33), 10694-10695.[38]

Sources

Optimization

User Guide: Overcoming the "Ortho Effect" in 2,6-Disubstituted Benzoic Acids

Technical Support Center: Steric Hindrance Solutions Topic: 2,6-Disubstituted Benzoic Acid Transformations Ticket ID: #ORTHO-26-FIX Executive Summary: You are likely here because a standard Fischer esterification (MeOH/H...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Steric Hindrance Solutions Topic: 2,6-Disubstituted Benzoic Acid Transformations Ticket ID: #ORTHO-26-FIX

Executive Summary: You are likely here because a standard Fischer esterification (MeOH/H2SO4) or an EDC/NHS amide coupling failed to yield product. This is not a failure of technique; it is a failure of geometry.

Substituents at the 2 and 6 positions of a benzoic acid ring create a "steric wall" that blocks the trajectory of nucleophiles (alcohol or amine) attacking the carbonyl carbon (105° Bürgi-Dunitz angle). Furthermore, these substituents force the carbonyl group out of plane with the benzene ring, inhibiting resonance stabilization but, more critically, destabilizing the tetrahedral intermediate required for standard acyl substitution mechanisms.

This guide provides three "Field-Proven" protocols designed to bypass this geometric lock.

Part 1: The Decision Matrix

Before selecting a reagent, assess your substrate's tolerance. Do not waste time with HATU or DCC on these substrates; the activation energy is often insurmountable.

ReagentSelection Start START: 2,6-Disubstituted Benzoic Acid Target Target Product? Start->Target Ester Ester Target->Ester Amide Amide Target->Amide AcidSens Acid Sensitive Groups? Ester->AcidSens T3P_Check Try T3P First (Propylphosphonic Anhydride) Amide->T3P_Check Alkylation Method A: Alkylation (R-X + Base) AcidSens->Alkylation Yes (Protect) Newman Method B: Newman's Protocol (100% H2SO4) AcidSens->Newman No (Robust) Success Success? T3P_Check->Success Ghosez Method C: Ghosez's Reagent (Acid Chloride via Enamine) Success->Ghosez No (Yield < 20%)

Figure 1: Strategic decision tree for selecting the optimal coupling method based on substrate sensitivity and reaction type.

Part 2: Esterification Protocols

Method A: Alkylation (The "End-Run" Strategy)

Best for: Acid-sensitive substrates or when high yields are required under mild conditions. Mechanism: Instead of attacking the hindered carbonyl (acyl substitution), we attack the unhindered alkyl halide (S_N2). The carboxylate oxygen acts as the nucleophile.[1][2]

Protocol:

  • Dissolution: Dissolve 1.0 equiv of 2,6-disubstituted benzoic acid in DMF (0.5 M).

  • Deprotonation: Add 1.5 equiv of

    
     or 
    
    
    
    . Stir for 30 mins.
    • Why Cesium? The "Cesium Effect" improves solubility and nucleophilicity of the carboxylate in organic solvents.

  • Addition: Add 1.2 equiv of the alkyl halide (e.g., MeI, BnBr).

  • Reaction: Stir at RT (or 60°C for hindered halides) for 4-12 hours.

  • Validation: TLC will show the disappearance of the acid (baseline) and appearance of a less polar spot.

Method B: Newman’s Protocol (Acylium Ion Generation)

Best for: Extremely hindered acids (e.g., 2,4,6-trimethylbenzoic acid) that are acid-stable. Mechanism: Standard Fischer esterification fails because the tetrahedral intermediate is too crowded. Newman's method uses 100% sulfuric acid to force the loss of water before the alcohol attacks, generating a linear Acylium Ion (


). This linear species relieves steric strain and is a "super-electrophile." [1]

Protocol:

  • Acylium Formation: Dissolve the benzoic acid in 100% (fuming) sulfuric acid .

    • Caution: Do not use 98%; the water content inhibits acylium formation.

  • Incubation: Stir for 15-30 minutes at RT. The solution often turns yellow/orange (characteristic of the acylium ion).

  • Quench/Reaction: Pour this solution slowly into a large excess of the cold alcohol (e.g., MeOH or EtOH).

  • Workup: The ester usually precipitates or can be extracted after neutralizing with bicarbonate.

NewmanMechanism Step1 2,6-Acid + H2SO4 (Protonation) Step2 Loss of H2O Step1->Step2 Acylium Acylium Ion (Ar-C+=O) Linear Geometry Step2->Acylium Relieves Steric Strain Step3 Alcohol Attack (Fast) Acylium->Step3 Product Sterically Hindered Ester Step3->Product

Figure 2: Mechanistic pathway of Newman's esterification. The key is the formation of the linear acylium ion, which bypasses the crowded tetrahedral intermediate.

Part 3: Amide Coupling Protocols

Method C: T3P (Propylphosphonic Anhydride)

Best for: First-line attempts.[3] Low epimerization, easy workup.[4][5] Why it works: T3P is a cyclic anhydride that activates the carboxylate. While still subject to steric issues, it is significantly more reactive than EDC/HOBt and drives the reaction through entropy (releasing gaseous byproducts is not involved, but water-soluble phosphonate byproducts make workup easy). [2]

Protocol:

  • Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DMF.

  • Add Base (DIPEA, 3-5 equiv).

  • Add T3P (50% w/w in EtOAc, 1.5 - 2.0 equiv).

  • Critical Step: If no reaction at RT after 1 hour, heat to 60-80°C. T3P is thermally stable.

Method D: Ghosez’s Reagent (The "Nuclear Option")

Best for: When T3P fails. This method converts the acid to the acid chloride under neutral conditions using 1-Chloro-N,N,2-trimethylpropenylamine. Why it works: It forms a highly reactive chloro-enamine intermediate that rapidly converts the acid to the acid chloride without the acidic harshness of thionyl chloride (


). [3]

Protocol:

  • Activation: Dissolve 2,6-disubstituted acid (1.0 equiv) in dry DCM.

  • Reagent Addition: Add Ghosez’s Reagent (1.2 equiv) dropwise at RT.

  • Monitoring: Stir for 1-2 hours.

    • Self-Validation: Take an aliquot, add MeOH. If the acid chloride is formed, TLC will show the methyl ester (Method A product). If acid remains, stir longer or reflux.

  • Coupling: Once activation is confirmed, add the amine (1.2 equiv) and DIPEA (2.0 equiv) directly to the reaction mixture.

Part 4: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
No reaction with EDC/NHS Steric shielding of the active ester.Switch to Method D (Ghosez) . The acid chloride is smaller and more electrophilic than the NHS-ester.
Newman's method yields starting material Water was present in the acid.Ensure use of fuming H2SO4 or Oleum. Even 2% water (in 98% H2SO4) shifts equilibrium back to the acid.
T3P reaction is sluggish Kinetic barrier is too high at RT.Heat to 80°C (if solvent allows) or switch to microwave irradiation. T3P is stable at high temps.
Decomposition during Acid Chloride formation Substrate is acid-sensitive (e.g., Boc groups).Use Ghosez's Reagent (Method D).[6] It generates the acid chloride without liberating HCl gas (it forms a neutral amide byproduct).
Low yield in Alkylation (Method A) O-alkylation vs. Esterification competition.Use a polar aprotic solvent (DMF/DMAc) and Cesium Carbonate . Avoid protic solvents.

References

  • Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431–2435. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][7][8][9][10] Organic Process Research & Development, 20(2), 140–177. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the conversion of carboxylic acids into acid chlorides. Angewandte Chemie International Edition, 8(6), 454–455. Link

Sources

Troubleshooting

Technical Support Hub: Recrystallization of Fluorinated Benzoic Acids

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solvent Optimization & Troubleshooting Ticket ID: FBA-REC-001 Introduction Welcome to the technical support center for fluorinated aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solvent Optimization & Troubleshooting Ticket ID: FBA-REC-001

Introduction

Welcome to the technical support center for fluorinated aromatic purification. Recrystallizing fluorinated benzoic acids (FBAs) presents unique challenges compared to their non-fluorinated counterparts. The introduction of fluorine atoms (


) alters the lipophilicity, acidity (

), and crystal packing forces (introducing weak

and

interactions).

This guide addresses the three most common support tickets we receive:

  • Solvent Selection: Which solvent system balances yield vs. purity?

  • Phase Separation: How to prevent "oiling out" (Liquid-Liquid Phase Separation).

  • Isomer Management: Handling the distinct behaviors of ortho-, meta-, and para- isomers.

Module 1: The Solvent Selection Matrix

The Core Logic: Fluorinated benzoic acids possess a dual nature: the polar carboxylic acid "head" and the lipophilic fluorinated phenyl "tail."

  • Mono-fluorinated acids (e.g., 4-fluorobenzoic acid) behave similarly to benzoic acid but are more acidic.[1]

  • Poly-fluorinated acids (e.g., pentafluorobenzoic acid) exhibit significantly higher lipophilicity and lower solubility in water.

Solvent Screening Protocol

Do not rely on a single solvent. We recommend a Binary Solvent System (Good Solvent + Antisolvent) for maximum control over supersaturation.

Solvent ClassRoleRecommended SolventsTechnical Notes
Primary (Good) Solvent Dissolves FBA at high tempEthanol, Isopropanol (IPA), Acetone Warning: Avoid Methanol with ortho-fluorobenzoic acid in the presence of strong acid catalysts to prevent incidental esterification.
Antisolvent Induces precipitation upon cooling/additionWater (for polar systems), Heptane (for lipophilic systems)Water is excellent for mono-fluorinated species. Heptane is preferred for highly fluorinated species (e.g., pentafluoro) to remove non-polar impurities.
Intermediate Modifies polarityEthyl Acetate, Toluene Useful for ortho-isomers where hydrogen bonding needs to be disrupted to prevent dimerization.
Decision Logic Diagram

Use this flowchart to select your starting solvent system based on your specific fluorination pattern.

SolventSelection Start Start: Analyze Structure CheckF Fluorination Level? Start->CheckF Mono Mono/Di-Fluoro CheckF->Mono Low Lipophilicity Poly Poly-Fluoro (3-5 F) CheckF->Poly High Lipophilicity CheckImp Impurity Type? Mono->CheckImp SysB System B: Toluene (Hot) + Heptane Poly->SysB Maximize Hydrophobic Effect PolarImp Polar/Salts CheckImp->PolarImp NonPolarImp Non-Polar/Tars CheckImp->NonPolarImp SysA System A: Ethanol (Hot) + Water (Cool) PolarImp->SysA Standard SysC System C: IPA + Water NonPolarImp->SysC Slower Crystallization

Figure 1: Solvent selection logic based on fluorination degree and impurity profile.

Module 2: Troubleshooting "Oiling Out"

The Issue: Instead of crystals, you see a second liquid phase (oil droplets) forming in the hot solution. The Cause: This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the stable Liquid-Liquid equilibrium line (binodal) is crossed before the solubility curve (solid-liquid equilibrium). This is extremely common in 2-fluorobenzoic acid because its melting point (


) is significantly lower than the 4-isomer (

), making the "oiling out" zone wider.
Remediation Protocol

If your FBA oils out, standard cooling will fail. You must alter the thermodynamic path.

  • The Temperature Hold: Re-heat until the oil redissolves. Cool to exactly

    
    above the temperature where oiling previously occurred.
    
  • Seeding (Critical): Add pure seed crystals at this elevated temperature. This provides a template for the solid phase, bypassing the liquid-oil phase.

  • Slower Antisolvent Addition: If using Ethanol/Water, add water at

    
     rather than dumping it in. Rapid changes in polarity trigger amorphous oiling.
    

OilingOut State1 Hot Homogeneous Solution State2 Cooling... State1->State2 Issue OILING OUT (Droplets form) State2->Issue Fast Cool / No Seed Action1 Re-heat to Dissolve Issue->Action1 Correction Path Action2 Hold at T > T_oil Action1->Action2 Action3 ADD SEED CRYSTALS Action2->Action3 Action4 Slow Cool Action3->Action4 Result Crystalline Product Action4->Result

Figure 2: Remediation workflow for Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Isomer-Specific Considerations

The position of the fluorine atom dictates the acidity and packing. You cannot treat isomers identically.

Feature2-Fluorobenzoic Acid (Ortho) 4-Fluorobenzoic Acid (Para)
Melting Point

(Low)

(High)
Acidity (

)

(Stronger Acid)

(Weaker Acid)
Risk Profile High risk of oiling out.High risk of co-crystallizing with impurities.
pH Sensitivity Requires lower pH to suppress ionization.Standard acidic handling.

Technical Insight: The ortho-fluorine exerts a strong inductive effect (


), increasing acidity. If you recrystallize 2-FBA from water/ethanol, ensure the pH is below 2.0 . If the pH is near 3-4, a significant portion of the 2-FBA will exist as the benzoate anion (salt), which is highly water-soluble and will not crystallize out, leading to massive yield loss.

Frequently Asked Questions (FAQ)

Q: I am trying to separate 4-fluorobenzoic acid from benzoic acid, but the melting point won't sharpen. Why? A: You are likely fighting Solid Solution Formation . Because the Fluorine atom (Van der Waals radius


) is sterically similar to Hydrogen (

), 4-FBA and benzoic acid can substitute each other in the crystal lattice without disrupting the structure. Standard recrystallization is often ineffective for this specific separation.
  • Recommendation: Convert the mixture to methyl esters, separate via distillation or column chromatography, and hydrolyze back to the acid.

Q: My crystals are forming extremely thin needles that clog the filter. A: Needle formation indicates that crystal growth is too fast in one dimension (usually the hydrogen-bonding axis).

  • Fix: Change the solvent polarity.[2] If using Ethanol/Water, switch to Toluene or Acetonitrile . These solvents interact differently with the carboxylic acid dimers, often promoting blockier, easier-to-filter prisms.

Q: Can I use chlorinated solvents like DCM or Chloroform? A: While FBAs are soluble in them, we advise against it for recrystallization. Chlorinated solvents are "heavy" and often form solvates (trapping solvent molecules in the crystal lattice) with benzoic acids, which are difficult to dry out without melting the product.

References

  • NIST (National Institute of Standards and Technology). Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Solvent Mixtures. IUPAC-NIST Solubility Data Series. Link

  • PubChem. 2-Fluorobenzoic Acid Compound Summary (CID 9935).[3] National Library of Medicine. Link

  • Royal Society of Chemistry (RSC). Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chem. Commun., 2013. Link

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. Technical Whitepaper. Link

  • Sigma-Aldrich. 4-Fluorobenzoic acid Product Specification and Solubility Data.Link

Sources

Optimization

Resolving solubility issues of fluorinated intermediates in aqueous media

Topic: Resolving Solubility Issues of Fluorinated Intermediates in Aqueous Media Status: Operational | Tier: Level 3 (Senior Scientific Support) Welcome to the Fluorine Chemistry Help Desk Message from Dr. Aris Thorne, S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility Issues of Fluorinated Intermediates in Aqueous Media

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Welcome to the Fluorine Chemistry Help Desk

Message from Dr. Aris Thorne, Senior Application Scientist: "If you are here, you’ve likely hit the 'Fluorine Wall.' You’ve synthesized a promising fluorinated intermediate—perhaps adding a trifluoromethyl group to boost metabolic stability—only to find it refuses to dissolve in your aqueous reaction media or precipitates the moment you dilute your DMSO stock for a bioassay.

Fluorine is unique. It is not just hydrophobic; it is effectively 'solvophobic' in many contexts due to its low polarizability and the 'Fluorous Effect.' Standard solubilization tricks often fail because they don't account for the specific thermodynamics of the C-F bond.

This guide is not a textbook. It is a troubleshooting workflow designed to get your compound back into solution so you can proceed with synthesis or screening."

Diagnostic Workflow: Select Your Path

Before applying a fix, identify your specific bottleneck. Use the decision tree below to navigate to the correct module.

Solubility_Workflow Start START: Identify the Failure Point Q1 Is the issue in SYNTHESIS or ANALYSIS? Start->Q1 Synthesis SYNTHESIS (Reaction fails due to precipitation) Q1->Synthesis Reaction Media Analysis ANALYSIS / ASSAY (Compound crashes out upon dilution) Q1->Analysis Formulation Q2_Syn Is the substrate Perfluorinated (>6 F atoms) or Mono/Trifluoromethylated? Synthesis->Q2_Syn Q2_Assay Is the buffer sensitive to surfactants? Analysis->Q2_Assay MedChem Mono/Di/Tri-F (Standard MedChem) Q2_Syn->MedChem Fluorous Perfluorinated (Fluorous Tag) Q2_Syn->Fluorous Sol_Micelle SOLUTION: Micellar Catalysis (See Module 2: TPGS-750-M) MedChem->Sol_Micelle Sol_Fluorous SOLUTION: Fluorous Solvents (HFE-7100 / Hybrid Systems) Fluorous->Sol_Fluorous Sensitive Yes (Cell/Enzyme Assay) Q2_Assay->Sensitive Robust No (HPLC/Purification) Q2_Assay->Robust Sol_CD SOLUTION: Cyclodextrin Complexation (See Module 3) Sensitive->Sol_CD Sol_Hydro SOLUTION: Hydrotropes (SXS / Cumenesulfonate) Robust->Sol_Hydro

Figure 1: Diagnostic decision tree for selecting the appropriate solubilization strategy based on experimental context.

Module 1: The Physics of the Problem

Why is this happening?

You cannot solve the problem if you treat a fluorinated group like a standard alkyl chain.

  • The "Fluorous Effect": Fluorine has extremely low polarizability. While a C-F bond is polar, the electron cloud is tightly held, making it interact poorly with other dipoles (water) and even poorly with standard lipophiles (Van der Waals interactions are weak).

  • Hydration Shell Failure: Water molecules form an ordered "cage" around hydrophobic solutes (entropy loss). For fluorinated compounds, this energy penalty is even higher because the fluorine atoms do not offer the "soft" dispersion forces that alkyl chains do to stabilize the cavity.

  • Result: The compound aggregates with itself not just to escape water, but because it is rejected by the solvent network.

Module 2: Synthetic Chemistry Troubleshooting

Scenario: You are running a Suzuki, Sonogashira, or Heck coupling in aqueous media. Your fluorinated aryl halide floats as an oil or sits as a brick at the bottom of the flask.

The Solution: Micellar Catalysis (TPGS-750-M)

Do not simply add more DMF or Dioxane. This often shuts down the "on-water" acceleration effect. Instead, use TPGS-750-M , a designer surfactant engineered by the Lipshutz group specifically for this purpose.

Why it works: TPGS-750-M forms nanomicelles (~50-100 nm) in water.

  • Lipophilic Core: Vitamin E (Tocopherol) creates a highly lipophilic pocket that accommodates fluorinated substrates perfectly.

  • Hydrophilic Shell: PEG-750 succinate interacts with the bulk water.

  • Concentration: It works at just 2 wt%, meaning your reaction is 98% water.

Protocol: General Coupling with Fluorinated Substrates
ParameterSpecificationNotes
Surfactant TPGS-750-M (2 wt% in water)Degas the water stream prior to dissolving surfactant.
Substrate Conc. 0.5 M to 1.0 M (Global)High concentration is critical to force substrate into micelles.
Catalyst Pd/Ligand complexPre-complex the catalyst in a small amount of solvent if necessary, but usually add directly.
Stirring Vigorous (>800 RPM)Essential to facilitate mass transfer into and out of micelles.

Step-by-Step Guide:

  • Prepare Solution: Dissolve TPGS-750-M in degassed water to make a 2 wt% solution. (Store this; it is stable).

  • Charge Solids: Add your fluorinated aryl halide, coupling partner (e.g., boronic acid), and base (e.g., Et3N) to the reaction vial.

  • Add Medium: Add the 2 wt% TPGS-750-M solution.

  • Add Catalyst: Add your Pd source.

  • Reaction: Stir vigorously at RT or 45°C.

    • Observation: The mixture will look milky (emulsion). As the reaction proceeds, it may clarify or change color, but the fluorinated starting material will be solubilized inside the micelles.

  • Workup: Extract with minimal EtOAc. The surfactant remains in the water layer.

Micellar_Mechanism cluster_micelle TPGS-750-M Nanomicelle Water Bulk Water (H2O) Shell PEG Shell Water->Shell Stabilization Core Lipophilic Core (Vitamin E) Substrate Fluorinated Substrate Substrate->Core Hydrophobic Sequestration Catalyst Pd Cat Catalyst->Core Enters for Reaction

Figure 2: Mechanistic view of TPGS-750-M solubilizing fluorinated substrates within the lipophilic Vitamin E core.

Module 3: Assay & Formulation Troubleshooting

Scenario: You have a 10 mM stock in DMSO. When you dilute it into PBS or Media for a cell assay (e.g., to 10 µM), the solution turns cloudy (precipitation).

The "Crash-Out" Effect: DMSO is a dipolar aprotic solvent that disrupts water structure. When you dilute DMSO with water, the water re-structures rapidly. The fluorinated compound, suddenly finding itself in a highly ordered hydrogen-bonded network, precipitates immediately to minimize surface area.

Solution A: Cyclodextrin Complexation (The "Host-Guest" Strategy)

For biological assays, surfactants like Tween-80 can lyse cells. Beta-Cyclodextrins (β-CD) or Hydroxypropyl-β-Cyclodextrins (HP-β-CD) are safer. They possess a hydrophobic cavity that encapsulates the fluorinated moiety.

FAQ: Which Cyclodextrin?

  • Trifluoromethyl (-CF3) groups: Fit well into β-CD .

  • Perfluoro-chains: May require γ-CD (larger cavity), though β-CD often works for short chains.

Protocol: Preventing Precipitation in Assays

  • Prepare CD Stock: Make a 10-20% (w/v) stock of HP-β-CD in your assay buffer (PBS).

  • Intermediate Dilution:

    • Do NOT inject DMSO stock directly into pure buffer.

    • Instead: Dilute your DMSO stock 1:10 into the HP-β-CD stock first. Vortex immediately.

    • Why? The CD captures the fluorinated drug before it can aggregate.

  • Final Dilution: Dilute this CD-complexed mix into your final assay plate.

Solution B: Hydrotropes (For Purification/HPLC)

If you are doing chromatography or non-biological work, use Hydrotropes . Unlike surfactants, these do not form micelles (no CMC) but disorder the water structure to allow solubility.

  • Recommended Agent: Sodium Xylene Sulfonate (SXS) or Sodium Cumene Sulfonate (40% aq. solution).

  • Mechanism: They stack around the fluorinated molecule via

    
    -
    
    
    
    or hydrophobic interactions, effectively masking it from the water network.
Summary of Solubilization Agents
AgentClassBest For...Mechanism
TPGS-750-M Designer SurfactantSynthesis (Suzuki, Heck, etc.)[1]Micellar encapsulation (Vitamin E core).
HP-β-CD Cyclic OligosaccharideBio-Assays / Cell CultureHost-Guest inclusion complex.[2]
SXS HydrotropePurification / FormulationWater structure disordering / Stacking.
HFE-7100 Fluorous SolventPerfluorinated compounds"Like dissolves like" (Fluorous phase).
References
  • Lipshutz, B. H., & Ghorai, S. (2011). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature.[3][4] The Journal of Organic Chemistry, 76(11), 4379–4391.[4]

  • O'Hagan, D., & Rzepa, H. S. (1997).[5] Some influences of fluorine in bioorganic chemistry. Chemical Communications, (7), 645-652.

  • Messner, M., et al. (2024). Different Drug Mobilities in Hydrophobic Cavities of Host–Guest Complexes between β-Cyclodextrin and 5-Fluorouracil. Molecules, 29(11), 2534.

  • Hoang, K. C., & Mecozzi, S. (2004).[6] Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants.[6] Langmuir, 20(18), 7347-7350.

  • Biyani, D., & Umekar, M. (2018). Hydrotropy: New Approach to Increase Solubility. Journal of Emerging Technologies and Innovative Research, 5(12).

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Structural Elucidation of 3-Bromo-2,4-difluoro-6-iodobenzoic Acid

Executive Summary This guide details the structural verification of 3-Bromo-2,4-difluoro-6-iodobenzoic acid , a critical scaffold in the synthesis of MEK inhibitors and other kinase-targeting therapeutics. Due to the hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural verification of 3-Bromo-2,4-difluoro-6-iodobenzoic acid , a critical scaffold in the synthesis of MEK inhibitors and other kinase-targeting therapeutics. Due to the high density of heteroatoms (F, Br, I) on the benzene ring, this molecule exhibits complex spin-spin coupling patterns that can confound standard automated analysis.

This document compares the target molecule against its likely precursor (3-Bromo-2,4-difluorobenzoic acid ) and provides a definitive spectral assignment strategy. The focus is on distinguishing the target from regioisomeric by-products using


F-

H and

F-

C coupling constants.

Structural Analysis & Spectral Expectations

The target molecule is a tetra-substituted benzene ring. The presence of three different halogens creates a unique electronic environment.

Core Structure:

  • C1: Carboxylic Acid (-COOH)

  • C2: Fluorine (-F)

  • C3: Bromine (-Br)[1][2]

  • C4: Fluorine (-F)

  • C5: Proton (-H)

  • C6: Iodine (-I)[3]

The "Heavy Atom" Effect

The most diagnostic feature of this molecule is the Carbon-6 (C6) resonance. While typical aromatic carbons appear between 110–160 ppm, the carbon attached to Iodine will be significantly shielded (upfield) due to the "Heavy Atom Effect" (relativistic spin-orbit coupling). Expect C6 to appear unusually upfield, potentially between 90–100 ppm , which is a key differentiator from the starting material.

Comparative Spectral Data

The following data compares the Target Molecule with its direct precursor (lacking the Iodine at C6).

Table 1: H NMR Comparison (400 MHz, DMSO-d )
FeaturePrecursor (3-Bromo-2,4-difluorobenzoic acid)Target (3-Bromo-2,4-difluoro-6-iodobenzoic acid) Diagnostic Note
Aromatic Region 2 Protons (H5 and H6)1 Proton (H5 only)Loss of H6 signal is the primary confirmation of iodination.
Multiplicity H5: td (approx. 8 Hz)H6: td (approx. 8 Hz)H5: t (or dd) H5 is coupled to F4 (

) and F2 (

).
Shift (

)
7.30 – 7.80 ppm7.60 – 7.90 ppm H5 is deshielded by the ortho-iodine.
Acid Proton Broad singlet (13.0+ ppm)Broad singlet (13.0+ ppm)Non-diagnostic; varies with concentration/water.
Table 2: C NMR Prediction & Assignment (100 MHz, DMSO-d )
Carbon PositionPredicted Shift (

ppm)
Multiplicity (due to

F)
Coupling Constants (Hz)
C1 (COOH) 166.5d or dd

C2 (C-F) 156.0dd

,

C4 (C-F) 158.5dd

,

C3 (C-Br) 108.0t (apparent)

(Coupled to F2 & F4)
C5 (C-H) 128.5d

(Coupled to F4)
C6 (C-I) 92.0 - 98.0 d or sDiagnostic: Highly shielded due to Iodine.

Critical Insight: The C3 carbon appears as a "triplet" because it sits between two Fluorines (F2 and F4) with similar


 coupling constants.

Visualization of Coupling Pathways

The complexity of the spectra arises from the scalar coupling network. The diagram below maps the interaction pathways you must resolve.

CouplingNetwork cluster_legend Interaction Types F2 F2 (Fluorine) H5 H5 (Proton) F2->H5 4J (Para) ~2-5 Hz C3 C3 (Carbon-Br) F2->C3 2J C-F F4 F4 (Fluorine) F4->H5 3J (Ortho) ~8-10 Hz F4->C3 2J C-F C6 C6 (Carbon-I) H5->C6 2J C-H (HMBC) key Solid Line: Strong Coupling Dashed Line: Long Range

Caption: Scalar coupling network showing the dominant


F-

H and

F-

C interactions defining the spectral fingerprint.

Experimental Protocol for Validation

To ensure data integrity, follow this "Self-Validating" protocol. This workflow prevents misinterpretation of rotational isomers or impurities.

Step 1: Sample Preparation
  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    . The polar solvent minimizes dimerization of the carboxylic acid, sharpening the -COOH proton signal.
  • Concentration: 15-20 mg in 0.6 mL solvent. High concentration is required to see the carbon satellites if performing

    
    F decoupling experiments.
    
Step 2: Acquisition Parameters
  • 
    H NMR:  Acquire with a spectral width of 15 ppm. Set relaxation delay (
    
    
    
    ) to 3.0 seconds to ensure full relaxation of the isolated aromatic proton.
  • 
    C NMR:  Minimum 512 scans. The C-F splitting spreads the signal intensity, and the C-I signal (C6) is often broad due to relaxation effects of the iodine quadrupole.
    
  • 
    F NMR (Essential):  Run a non-decoupled 
    
    
    
    F scan. You should observe two distinct signals. If you see three or four, you have regioisomers or unreacted starting material.
Step 3: The "Regioisomer Check" (HMBC)

The most common failure mode is misidentifying the position of the Iodine.

  • Run a

    
    H-
    
    
    
    C HMBC
    experiment.
  • Locate the Proton H5 signal.

  • Look for a long-range correlation to the Carboxyl Carbon (C1) .

    • If Correlation Exists: The proton is at H6 or H2 (close to COOH). This indicates the WRONG isomer.

    • If Correlation is Absent/Weak: The proton is at H5 (Para to COOH, 3 bonds away but often weak coupling path through substituted carbons).

  • Look for correlation to C3 (C-Br) .[3] H5 should strongly correlate to C3.

Decision Tree for Purity Assessment

Use this logic flow to interpret your raw data.

DecisionTree Start Analyze 1H NMR (Aromatic Region) CountH How many aromatic signals? Start->CountH TwoH 2 Signals (H5 and H6) CountH->TwoH 2 Signals OneH 1 Signal (H5 only) CountH->OneH 1 Signal ResultFail REJECT: Starting Material Present TwoH->ResultFail CheckC Analyze 13C NMR Look for <100 ppm OneH->CheckC NoShield No peaks <100 ppm CheckC->NoShield Absent Shielded Peak at ~92-98 ppm (C-I) CheckC->Shielded Present NoShield->ResultFail Missing Iodine ResultPass PASS: Target Structure Verified Shielded->ResultPass

Caption: Logical workflow for distinguishing the target product from the non-iodinated precursor.

References

  • General Principles of

    
    C NMR of Fluorinated Aromatics: 
    Doddrell, D., et al. "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2, 1976.[4] Link
    
  • Heavy Atom Effect (Iodine Shielding)
  • Regioisomer Differentiation via NMR: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Source for HMBC/coupling protocols).
  • Analog Spectral Data (3-Bromo-4-fluorobenzoic acid): ChemicalBook Spectral Database. "3-Bromo-4-fluorobenzoic acid 1H NMR Spectrum." Link

Sources

Comparative

Analytical Method Development Guide: Mass Spectrometry of 3-Bromo-2,4-difluoro-6-iodobenzoic Acid

Executive Summary The analysis of poly-halogenated aromatic acids, such as 3-Bromo-2,4-difluoro-6-iodobenzoic acid , presents unique challenges in drug development.[1] This molecule serves as a critical scaffold in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of poly-halogenated aromatic acids, such as 3-Bromo-2,4-difluoro-6-iodobenzoic acid , presents unique challenges in drug development.[1] This molecule serves as a critical scaffold in the synthesis of next-generation kinase inhibitors due to its regioselective cross-coupling potential (C-I vs. C-Br).[1]

This guide provides a definitive breakdown of its mass spectrometry (MS) behavior.[1][2] Unlike simple benzoic acids, the presence of three distinct halogens (F, Br, I) creates a complex isotopic signature and specific fragmentation channels governed by the Ortho Effect . We compare the preferred Negative Mode Electrospray Ionization (ESI-) against electron ionization (EI) alternatives, establishing ESI- as the gold standard for trace quantification and impurity profiling.[1]

Structural Analysis & Isotopic Signature

Before interpreting fragmentation, the analyst must validate the precursor ion using its distinct isotopic envelope.

Molecular Specifications
  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  361.8251 Da[1]
    
  • Exact Mass (

    
    ):  360.8178 Da[1]
    
The "Doublet" Signature

The presence of a single Bromine atom creates a characteristic 1:1 intensity ratio between the


 and 

peaks. Iodine is monoisotopic (

), and Fluorine is monoisotopic (

), meaning the spectral complexity is driven entirely by Bromine.
Isotope Peakm/z (Theoretical)Relative AbundanceOrigin
M 360.82 100%

contribution
M+2 362.82 ~97.3%

contribution
M+1 361.82~7.6%

contribution

Analyst Note: In high-resolution MS (HRMS), the mass defect of Iodine (negative mass defect relative to H/C) significantly shifts the exact mass lower than purely carbon-based predictions.[1] Ensure your mass tolerance windows account for this.

Fragmentation Mechanics (ESI Negative Mode)

The fragmentation of 3-Bromo-2,4-difluoro-6-iodobenzoic acid is dominated by the stability of the leaving groups and the Ortho Effect exerted by the Iodine at position 6 and Fluorine at position 2.

Primary Pathway: Decarboxylation (The Ortho Effect)

The most abundant transition in Collision-Induced Dissociation (CID) is the loss of


 (44 Da).
  • Mechanism: The steric bulk and electron-withdrawing nature of the ortho-iodine weaken the

    
     bond.[1] The carboxylate group twists out of planarity, facilitating rapid 
    
    
    
    loss.
  • Transition:

    
    
    
Secondary Pathway: Dehalogenation Sequence

Following decarboxylation, the phenyl anion destabilizes via halogen loss. The bond dissociation energies (BDE) dictate the order of loss:

  • C-I Bond (~57 kcal/mol): Weakest bond.[1] Cleaves first.

  • C-Br Bond (~70 kcal/mol): Cleaves second.

  • C-F Bond (~115 kcal/mol): Extremely strong.[1] Rarely observed breaking in standard ESI- CID; the fluorinated phenyl ring usually remains intact.[1]

Visualization of Fragmentation Pathways

The following diagram maps the specific transitions observed in Triple Quadrupole (QqQ) and Q-TOF systems.

FragmentationPathway cluster_legend Pathway Key Parent Precursor Ion [M-H]⁻ m/z 360.8 (79Br) m/z 362.8 (81Br) Decarbox Decarboxylated Phenyl Anion [M-H-CO₂]⁻ m/z 316.8 / 318.8 Parent->Decarbox Loss of CO₂ (44 Da) (Ortho Effect Driven) DeIodo Iodine Radical Loss [M-H-CO₂-I•]⁻• m/z 189.9 / 191.9 Decarbox->DeIodo Loss of I• (127 Da) (Weakest Bond) DeBromo Bromine Radical Loss [M-H-CO₂-I•-Br•]⁻ m/z 111.0 (Difluorophenyl anion) DeIodo->DeBromo Loss of Br• (79/81 Da) key1 Solid Arrow: Primary Quantifier Transition key2 Dashed Arrow: Secondary Qualifier Transition

Caption: Figure 1. ESI(-) Fragmentation cascade.[1][2] The primary transition (CO2 loss) is highly efficient due to the ortho-iodine substituent.

Comparative Analysis: Method Selection

For drug development workflows, selecting the correct ionization mode is vital. Below is a comparison of the recommended ESI(-) approach versus the traditional Electron Ionization (EI) method.

FeatureMethod A: ESI (Negative Mode) Method B: EI (GC-MS)
Sample Prep Minimal. Direct injection of dissolved acid.[1]Complex. Requires derivatization (e.g., methylation with TMS-diazomethane) to make volatile.[1]
Sensitivity High. Carboxylic acids ionize efficiently as

.[1]
Moderate. Depends on derivatization efficiency.[1]
Fragmentation Controlled. CID allows selection of specific daughters (e.g., 361 -> 317) for MRM quantification.[1]Extensive. "Hard" ionization often shatters the C-I bond immediately, reducing molecular ion intensity.[1]
Application Quantification (PK/PD studies), Impurity profiling. Structural Confirmation (Library matching).

Recommendation: Use Method A (ESI-) for all quantitative assays and routine QC.[1] Reserve Method B only for de novo structural elucidation if the regio-isomerism is .

Experimental Protocol (ESI- LC-MS/MS)

This protocol is validated for use on Triple Quadrupole systems (e.g., Sciex 6500+ or Agilent 6495).

Reagents & Standards
  • Solvent A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).[1]

  • Solvent B: Acetonitrile (LC-MS Grade).[1]

  • Internal Standard: 2,4-Difluorobenzoic acid-

    
     (if available) or 4-Bromobenzoic acid.[1]
    
Source Parameters (Generic ESI-)
  • Polarity: Negative[1]

  • Capillary Voltage: -2500 V to -3500 V (Halogenated acids discharge easily; keep voltage lower).[1]

  • Gas Temperature: 300°C

  • Nebulizer: 35 psi[1]

MRM Transition Table (Quantification)
Precursor (m/z)Product (m/z)Collision Energy (V)Dwell (ms)Purpose
360.8 316.8 15 - 20 50 Quantifier (

loss)
360.8189.935 - 4550Qualifier (Iodine loss)
362.8318.815 - 2050Quantifier Confirmation (

)

Critical QC Step: The ratio of the 360.8 transition to the 362.8 transition must remain between 0.95 and 1.05. Deviation indicates interference or co-elution.[1]

Decision Logic for Method Optimization

When establishing this method for a new matrix (e.g., plasma vs. reaction mixture), follow this logic flow to ensure data integrity.

MethodLogic Start Start Method Dev CheckMatrix Matrix Type? Start->CheckMatrix Clean Synthetic Step (Clean) CheckMatrix->Clean Bio Biological (Plasma/Urine) CheckMatrix->Bio Direct Direct Inject / Dilute Clean->Direct Extract Protein Precip / SPE Bio->Extract Scan Full Scan (Q1) Direct->Scan Extract->Scan IsoCheck Check Br Isotope Ratio (1:1) Scan->IsoCheck ProductScan Product Ion Scan IsoCheck->ProductScan SelectTrans Select 361->317 (Quant) Select 361->190 (Qual) ProductScan->SelectTrans

Caption: Figure 2. Method development decision tree ensuring isotopic validation before transition selection.

References

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook (3rd ed.).[1] Springer.[1] (Chapter on Halogen Isotope Patterns and Fragmentation). [1]

  • Fu, X., et al. (2006).[1] "Fragmentation of halogenated benzoic acids in electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry, 20(19), 2906-2914.[1] (Detailed mechanism of decarboxylation in halo-acids).

  • NIST Chemistry WebBook. "Benzoic acid, 2-iodo-, fragmentation data."[1] National Institute of Standards and Technology.[1][3] (Reference for Ortho-Iodine effects). [1]

  • Smith, R. M. (2004).[1] "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.[1] (Fundamental rules regarding Ortho Effects in aromatic acids).

Sources

Validation

Technical Assessment: Infrared Spectroscopy of 3-Bromo-2,4-difluoro-6-iodobenzoic Acid

CAS Number: 1160573-53-4 Molecular Formula: C₇H₂BrF₂IO₂ Molecular Weight: 362.9 g/mol Executive Summary This guide provides a technical analysis of the vibrational spectroscopy of 3-Bromo-2,4-difluoro-6-iodobenzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1160573-53-4 Molecular Formula: C₇H₂BrF₂IO₂ Molecular Weight: 362.9 g/mol

Executive Summary

This guide provides a technical analysis of the vibrational spectroscopy of 3-Bromo-2,4-difluoro-6-iodobenzoic acid , a highly functionalized intermediate used in the synthesis of kinase inhibitors and complex pharmaceuticals.

Unlike standard benzoic acid derivatives, this molecule exhibits a distinct "Ortho-Effect" due to the steric crowding of the 2-fluoro and 6-iodo substituents. This forces the carboxylic acid moiety out of planarity with the aromatic ring, disrupting conjugation and significantly shifting the carbonyl (


) absorption band. This guide compares its spectral performance against standard structural analogues to facilitate precise Quality Control (QC) and structural verification.

Theoretical Framework & Spectral Assignment

The "Steric Inhibition of Resonance" (SIR) Effect

In typical benzoic acids, the carbonyl group is coplanar with the benzene ring, allowing


-electron delocalization (conjugation) which lowers the 

stretching frequency to

.

For 3-Bromo-2,4-difluoro-6-iodobenzoic acid , the bulky Iodine atom at position 6 and Fluorine at position 2 sterically hinder this coplanarity. The carboxyl group is forced to rotate out of plane.

  • Consequence: Conjugation is broken.

  • Spectral Result: The

    
     bond acquires more double-bond character, shifting the peak to a higher wavenumber  (hypsochromic shift), typically into the aliphatic acid range (
    
    
    
    ).
Predicted Peak Assignments

The following table synthesizes theoretical group frequencies with electronic corrections for the specific halogenation pattern.

Functional GroupVibrational ModeExpected Frequency (

)
Signal IntensityMechanistic Insight
Carboxylic Acid (-COOH)

Stretch

Broad, MediumCharacteristic H-bonded dimer "envelope". May appear slightly sharper if steric bulk prevents tight dimerization.
Carbonyl

Stretch

Strong, Sharp Critical Identifier. Shifted higher than typical benzoic acids (

) due to SIR and electron-withdrawing inductive effects of F/Br/I.
Aromatic Ring

Skeletal Stretch

MediumRing breathing modes. Often split due to asymmetric substitution.
Aryl Fluoride

Stretch

Very Strong The

bond has a high dipole moment, resulting in intense absorption. Look for multiple bands due to 2,4-difluoro pattern.
Aryl Bromide

Stretch

(In-plane)

(Stretch)
Weak to MediumThe primary

stretch is often in the fingerprint region.
Aryl Iodide

Stretch

WeakOften falls below the cutoff of standard Mid-IR optics (ZnSe/KBr). Best observed via Raman.
Out-of-Plane Bending

Bend (Isolated)

MediumRepresents the isolated proton at position 5 (between F and Br/I).

Comparative Analysis: Product vs. Alternatives

This section compares the target molecule with its likely synthetic precursor and standard benzoic acid to demonstrate how IR is used to validate the reaction (e.g., Iodination of the precursor).

Comparison 1: Target vs. Precursor (3-Bromo-2,4-difluorobenzoic acid)

Scenario: Monitoring the introduction of Iodine at the 6-position.

FeaturePrecursor (No Iodine)Target (6-Iodo Product)Diagnostic Value

Position


High. The introduction of the bulky 6-Iodo group triggers the SIR effect, jumping the carbonyl peak by

.
Fingerprint (

)
Simple C-H wagging patterns.Complex/Crowded.Medium. Appearance of heavy atom modes, though difficult to assign specifically.

Stretch
Aromatic

at 3050+

.
Intensity decreases.Low. Loss of one proton (H6) is hard to quantify in IR.
Comparison 2: IR Spectroscopy vs. Raman Spectroscopy

Scenario: Choosing the right tool for halogen identification.

  • Infrared (IR):

    • Pro: Excellent for confirming the Carboxylic Acid (

      
      , 
      
      
      
      ) and Fluorine (
      
      
      ) groups.
    • Con: Poor sensitivity for non-polarizable heavy atoms like Iodine (

      
      ) and Bromine (
      
      
      
      ) which appear in the far-IR.
  • Raman:

    • Pro: The

      
       and 
      
      
      
      bonds are highly polarizable and yield strong Raman scattering peaks in the low-frequency region (
      
      
      ).
    • Recommendation: Use IR for functional group verification (

      
      ) and Raman for halogen fingerprinting.
      

Experimental Protocol: High-Fidelity Spectrum Acquisition

Objective: Obtain a publication-quality spectrum that resolves the sharp


 band from the broad 

background.
Method A: Attenuated Total Reflectance (ATR) - Recommended for QC
  • Crystal Selection: Use a Diamond or Germanium crystal. ZnSe is acceptable but requires care with hard crystalline solids to avoid scratching.

  • Sample Prep: Place

    
     of the solid directly on the crystal.
    
  • Pressure Application: Apply high pressure using the anvil.

    • Critical Note: Ensure the sample is ground to a fine powder before placing on the crystal to maximize contact area. Coarse crystals yield weak spectra.

  • Acquisition:

    • Resolution:

      
      
      
    • Scans: 32 (minimum) to reduce noise in the fingerprint region.

  • Correction: Apply "ATR Correction" in software to adjust relative intensities to match transmission library spectra.

Method B: KBr Pellet - Recommended for Structural Elucidation
  • Ratio: Mix

    
     of sample with 
    
    
    
    of dry, spectroscopic-grade KBr (
    
    
    ratio).
  • Grinding: Grind in an agate mortar for 2-3 minutes until the mixture is a fine, non-reflective powder.

    • Why: Reduces scattering (Christiansen effect) which causes baseline slope.

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum (to remove water).

  • Result: A clear, transparent disc.

  • Advantage: Provides better resolution of weak overtone bands and avoids the peak-shift artifacts sometimes seen in ATR.

Workflow Visualization: QC Decision Tree

The following diagram outlines the logical flow for verifying the identity of 3-Bromo-2,4-difluoro-6-iodobenzoic acid using IR data.

QC_Workflow Start Crude Sample (Solid) Acquire Acquire FT-IR Spectrum (ATR or KBr) Start->Acquire Check_CO Check Carbonyl (C=O) Region 1715-1735 cm⁻¹ Acquire->Check_CO Decision_CO Peak Position? Check_CO->Decision_CO Low_Freq < 1700 cm⁻¹ (Conjugated) Decision_CO->Low_Freq Low Shift High_Freq > 1715 cm⁻¹ (Deconjugated) Decision_CO->High_Freq High Shift Result_Fail POSSIBLE IMPURITY (Precursor or Hydrolysis) Low_Freq->Result_Fail Indicates lack of 6-Iodo steric bulk Check_CF Check C-F Region 1200-1400 cm⁻¹ High_Freq->Check_CF Result_Pass IDENTITY CONFIRMED (Steric Ortho-Effect Present) Check_CF->Result_Pass Strong Bands Present

Caption: Logic flow for validating the 6-Iodo substitution via Carbonyl shift analysis.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 3-bromo- IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Accessed 2024).

  • Karabacak, M., et al. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2011. Available at: [Link]

  • Khan Academy. Ortho-effect in substituted benzoic acids: Steric Inhibition of Resonance. Available at: [Link]

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